3-Ethyl-5-hydroxybenzaldehyde CAS 532966-64-6 physical properties
An In-depth Technical Guide to 3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6) Audience: Researchers, scientists, and drug development professionals. Abstract: 3-Ethyl-5-hydroxybenzaldehyde is a substituted aromatic alde...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6)
Audience: Researchers, scientists, and drug development professionals.
Abstract: 3-Ethyl-5-hydroxybenzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6). By analyzing its structural features—a reactive aldehyde group, a phenolic hydroxyl group, and a substituted aromatic ring—we will explore its potential applications in medicinal chemistry and drug discovery. This document synthesizes computed data with established chemical principles to offer insights into its spectroscopic signature, potential synthetic transformations, and its role as a valuable building block for developing novel therapeutic agents.
Core Chemical and Physical Properties
3-Ethyl-5-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2.[3] Its identity and core physicochemical properties, largely derived from computational models, provide a foundational understanding for its handling and application in a laboratory setting.
Table 1: Summary of Physical and Chemical Properties
While specific experimental spectra for 3-Ethyl-5-hydroxybenzaldehyde are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles for similar molecules.[4][5]
¹H NMR Spectroscopy (Predicted)
Aldehydic Proton (-CHO): A singlet is expected at a highly deshielded position, typically in the range of δ 9.8-10.0 ppm.[4] This significant downfield shift is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[4]
Phenolic Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on solvent and concentration. In a non-protic solvent like DMSO-d6, it may appear around δ 9.0-10.0 ppm.
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as distinct signals in the aromatic region (δ 6.8-7.5 ppm). Due to their meta and ortho relationships, they will likely present as complex multiplets or distinct singlets/doublets depending on the resolution.
Ethyl Group Protons (-CH2CH3):
A quartet corresponding to the methylene protons (-CH2-) is expected around δ 2.6 ppm, coupled to the methyl protons.
A triplet corresponding to the methyl protons (-CH3) is expected around δ 1.2 ppm, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted)
Carbonyl Carbon (-CHO): Expected to be the most downfield signal, typically >190 ppm.
Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbons directly attached to the hydroxyl and ethyl groups (C-OH, C-CH2CH3) and the carbon ipso to the aldehyde will be identifiable based on their substitution.
Ethyl Group Carbons (-CH2CH3): The methylene carbon (-CH2-) is expected around δ 25-30 ppm, and the terminal methyl carbon (-CH3) is expected further upfield, around δ 13-16 ppm.
Infrared (IR) Spectroscopy (Predicted)
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group and indicative of hydrogen bonding.[4]
C-H Stretch (Aldehyde): Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹, which is a characteristic feature of an aldehyde C-H bond (Fermi resonance).[4]
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from the typical value for an aliphatic aldehyde.[4]
C=C Stretch (Aromatic): Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic ring.[4]
Synthetic Potential and Methodologies
The dual functionality of 3-Ethyl-5-hydroxybenzaldehyde makes it a valuable intermediate for synthesizing more complex molecules, particularly in the realm of drug discovery.[1][2] Its aldehyde group is amenable to condensation and nucleophilic addition reactions, while the phenolic hydroxyl group can be used for ether or ester formation.
Potential Synthetic Transformations
The following diagram illustrates the potential of 3-Ethyl-5-hydroxybenzaldehyde as a scaffold for generating diverse chemical entities like stilbenes, chalcones, and Schiff bases, which are classes of compounds with known pharmacological activities.[1]
Structural Elucidation and Synthetic Rationale: 3-Ethyl-5-hydroxybenzaldehyde
Executive Summary This technical guide provides a comprehensive analysis of 3-Ethyl-5-hydroxybenzaldehyde (CAS: 532966-64-6), a functionalized aromatic intermediate critical in the rational design of bioactive scaffolds....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-Ethyl-5-hydroxybenzaldehyde (CAS: 532966-64-6), a functionalized aromatic intermediate critical in the rational design of bioactive scaffolds. Unlike its ubiquitous congener vanillin (4-hydroxy-3-methoxybenzaldehyde), this specific meta-substituted isomer offers unique steric and electronic properties for structure-activity relationship (SAR) studies. This document outlines its rigorous IUPAC nomenclature, physicochemical profile, and a high-fidelity synthetic route designed to overcome the regiochemical challenges inherent in standard electrophilic aromatic substitution.
Structural Identity & IUPAC Nomenclature[1][2][3]
Chemical Structure
The molecule consists of a benzene core substituted with three distinct functional groups. The spatial arrangement is defined by the meta relationship between all substituents (1,3,5-substitution pattern), creating a high degree of symmetry and specific electronic distribution.
The naming convention follows the Cahn-Ingold-Prelog (CIP) priority rules and IUPAC hierarchy for multifunctional benzenes.
Principal Functional Group: The Aldehyde (-CHO) has higher priority than the Hydroxyl (-OH) or Alkyl (-ethyl) groups. Thus, the parent structure is Benzaldehyde .
Numbering: The carbon atom bonded to the aldehyde group is designated C1 .[2]
Locant Assignment: We must number the ring to give the lowest possible set of locants to the substituents.
Path A (Clockwise): Ethyl at 3, Hydroxyl at 5.[1][3][4] (Set: 1, 3, 5)
Path B (Counter-Clockwise): Hydroxyl at 3, Ethyl at 5.[1][3][4] (Set: 1, 3, 5)
Tie-Breaker: When locant sets are identical, alphabetical order determines the lower number. E thyl precedes H ydroxy.[1] Therefore, Ethyl is assigned position 3.[3]
Final Name:3-Ethyl-5-hydroxybenzaldehyde .
Physicochemical Profile (Computed)
Accurate physicochemical descriptors are vital for predicting the druggability (ADME) of this intermediate. The following data is computed based on consensus molecular modeling.
Property
Value
Significance in Drug Design
Molecular Formula
C₉H₁₀O₂
Core scaffold definition.
Molecular Weight
150.18 g/mol
Fragment-based drug discovery (FBDD) compliant (<300 Da).
LogP (Predicted)
1.8 - 2.1
Ideal lipophilicity for membrane permeability; higher than vanillin due to the ethyl group.
H-Bond Donors
1 (Phenolic OH)
Critical for receptor binding interactions.
H-Bond Acceptors
2 (C=O, -OH)
Facilitates dipole interactions.
Polar Surface Area (TPSA)
~37 Ų
Suggests high blood-brain barrier (BBB) permeability potential.
Synthetic Pathway: The Regioselectivity Challenge
The "Expertise" Rationale
A naive approach might suggest the formylation of 3-ethylphenol using the Reimer-Tiemann or Vilsmeier-Haack reaction. However, experienced synthetic chemists reject this route for this specific isomer. The hydroxyl group is an ortho/para director, while the ethyl group is also a weak ortho/para director. Direct formylation would predominantly yield 2-hydroxy-4-ethylbenzaldehyde or 4-hydroxy-2-ethylbenzaldehyde , making the isolation of the meta-substituted target (3-ethyl-5-hydroxy) nearly impossible without low yields and difficult chromatography.
To guarantee the 1,3,5-substitution pattern, we employ a modular cross-coupling strategy using a commercially available meta-halogenated precursor. This method is self-validating as the regiochemistry is locked in the starting material.
Catalyst: Add Pd(dppf)Cl₂ (5 mol%). The use of a bidentate ligand (dppf) prevents catalyst decomposition.
Reaction: Seal and heat to 90°C for 12 hours.
Workup: Cool to RT. Dilute with EtOAc, wash with 1M HCl (to protonate the phenol) and Brine.
Purification: Flash column chromatography (Hexane:EtOAc gradient). The product typically elutes as a pale solid.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, the following spectroscopic signals must be observed.
¹H NMR Prediction (DMSO-d₆, 400 MHz)
Aldehyde (-CHO): Singlet at δ 9.90 - 10.0 ppm . (Diagnostic peak).[5][6][7][8][9][10]
Phenolic (-OH): Broad singlet at δ 9.8 ppm (Exchangeable with D₂O).
Aromatic Ring (3H):
Three distinct signals in the δ 6.8 - 7.3 ppm range. Due to the symmetry of the 1,3,5-substitution, these will appear as meta-coupled doublets (J ~ 1-2 Hz) or apparent singlets depending on resolution.
H2 (between Et and CHO): ~δ 7.2 ppm.
H6 (between OH and CHO): ~δ 7.1 ppm.
H4 (between OH and Et): ~δ 6.9 ppm.
Ethyl Group:
-CH₂-: Quartet at δ 2.6 ppm (J ~ 7.6 Hz).
-CH₃: Triplet at δ 1.2 ppm (J ~ 7.6 Hz).
Infrared (IR) Spectroscopy
O-H Stretch: Broad band at 3200–3400 cm⁻¹.
C=O Stretch (Aldehyde): Sharp, strong peak at 1680–1700 cm⁻¹.
C-H Stretch (Aldehyde): Fermi doublet at 2720 and 2820 cm⁻¹.
Pharmaceutical Application Context
This molecule serves as a "scaffold hopper" for vanillin-based drugs. By replacing the methoxy group (-OCH₃) of vanillin with an ethyl group (-CH₂CH₃), researchers can modulate:
Metabolic Stability: The ethyl group is resistant to O-demethylation by cytochrome P450 enzymes, potentially extending half-life.
Solubility of 3-Ethyl-5-hydroxybenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 3-Ethyl-5-hydroxybenzaldehyde in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 3-Ethyl-5-hydroxybenzaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery, development, and manufacturing.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 3-Ethyl-5-hydroxybenzaldehyde (C₉H₁₀O₂), a substituted aromatic aldehyde of interest in organic synthesis. Due to the limited availability of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, presents a predictive theoretical profile based on its molecular structure, and furnishes a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and utilizing 3-Ethyl-5-hydroxybenzaldehyde in various solvent systems.
Introduction: The Critical Role of Solubility
In the pharmaceutical and chemical industries, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and formulation science. Poor solubility can severely hinder a compound's progress through the development pipeline, leading to issues with bioavailability, dose uniformity, and therapeutic efficacy.[3][4] For a synthetic intermediate like 3-Ethyl-5-hydroxybenzaldehyde, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for designing effective purification and isolation procedures, such as crystallization.[5] An incorrect solvent choice can lead to low reaction yields, difficult workups, and increased manufacturing costs.[5] Therefore, a thorough characterization of its solubility in a range of relevant organic solvents is an indispensable first step in its application.
Molecular Profile and Theoretical Solubility Analysis
The solubility behavior of 3-Ethyl-5-hydroxybenzaldehyde is intrinsically linked to its molecular structure. A systematic analysis of its functional groups and overall polarity provides a strong basis for predicting its interactions with various solvents, guided by the fundamental principle of "like dissolves like."[6]
The molecule possesses three key structural features that govern its solubility:
Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).
Aromatic Aldehyde (-CHO) Group: The carbonyl in the aldehyde group is a polar hydrogen bond acceptor. This feature enhances solubility in polar solvents.
Ethyl-Substituted Benzene Ring: This portion of the molecule is predominantly nonpolar and lipophilic. The aromatic ring and the ethyl group will engage in van der Waals interactions with nonpolar and moderately polar solvents.
The calculated XLogP3 value of 1.8 indicates a moderate degree of lipophilicity, suggesting that while the compound has polar character, it will be poorly soluble in water but readily soluble in many organic solvents.[7]
Predicted Solubility Profile:
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), where strong dipole-dipole interactions and hydrogen bonding (with the solvent as an acceptor) can occur. Good solubility is also anticipated in alcohols like methanol and ethanol, which can engage in hydrogen bonding with the hydroxyl group.
Moderate to High Solubility: Expected in ketones (e.g., Acetone), esters (e.g., Ethyl Acetate), and chlorinated solvents (e.g., Dichloromethane). These solvents offer a balance of polarity to interact with the aldehyde and hydroxyl groups, and nonpolar character to solvate the ethyl-benzene moiety. Ethers like Tetrahydrofuran (THF) should also be effective.
Low to Insoluble: Expected in highly nonpolar aliphatic solvents such as hexanes and cyclohexane. The polarity of the hydroxyl and aldehyde groups is too high to be effectively solvated by these nonpolar media. Similarly, it is expected to be poorly soluble in water.[8]
Quantitative Solubility Data
Solvent
Solvent Type
Molar Mass ( g/mol )
Boiling Point (°C)
Solubility (mg/mL)
Temperature (°C)
Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
78.13
189
N,N-Dimethylformamide (DMF)
Polar Aprotic
73.09
153
Ethanol
Polar Protic
46.07
78
Methanol
Polar Protic
32.04
65
Acetone
Polar Aprotic
58.08
56
Ethyl Acetate
Polar Aprotic
88.11
77
Dichloromethane (DCM)
Chlorinated
84.93
40
Tetrahydrofuran (THF)
Ether
72.11
66
Toluene
Aromatic
92.14
111
Hexanes
Nonpolar
~86.18
~69
Water
Polar Protic
18.02
100
Experimental Protocol for Solubility Determination
The following protocol details the widely accepted "saturation shake-flask" method coupled with gravimetric analysis for determining the equilibrium solubility of 3-Ethyl-5-hydroxybenzaldehyde.[9] This method is robust, reliable, and does not require complex analytical instrumentation beyond a standard laboratory balance.
Causality in Protocol Design:
This protocol is designed to be self-validating. The use of excess solute ensures that the solution reaches true thermodynamic equilibrium, representing the maximum amount of solute the solvent can hold at a given temperature. Maintaining a constant temperature is critical, as solubility is highly temperature-dependent. The final drying to a constant weight confirms the complete removal of the solvent, ensuring the measured mass corresponds only to the dissolved solute.
Step-by-Step Methodology:
Preparation of Saturated Solution:
a. Add an excess amount of solid 3-Ethyl-5-hydroxybenzaldehyde to a series of vials, one for each solvent to be tested. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial after equilibration.
b. Pipette a precise, known volume (e.g., 5.0 mL) of the desired organic solvent into each corresponding vial.
c. Securely seal the vials to prevent solvent evaporation.
Equilibration:
a. Place the vials in an isothermal shaker bath set to the desired experimental temperature (e.g., 25 °C).
b. Agitate the vials for a sufficient period to ensure equilibrium is reached. A period of 24-48 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
Sample Isolation:
a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment. This step is crucial to avoid transferring solid particles during sampling.
b. Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microcrystals. Transfer the filtrate to a pre-weighed, clean, and dry evaporation dish or vial. Record the exact mass of the empty container.
Solvent Evaporation and Mass Determination:
a. Place the evaporation dish containing the filtrate in a fume hood to allow the solvent to evaporate. For higher-boiling solvents like DMSO, a vacuum oven at a moderate temperature (e.g., 50-60 °C) may be required to facilitate evaporation without degrading the compound.
b. Once the solvent appears to be fully evaporated, place the dish in a vacuum oven for several hours to remove any residual solvent traces.
c. Cool the dish to room temperature in a desiccator and weigh it on an analytical balance.
d. Repeat the drying and weighing cycle until a constant mass is achieved (e.g., two consecutive readings are within ±0.2 mg).
Calculation of Solubility:
a. Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final constant mass.
b. Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated (e.g., 2.0 mL). The result is typically expressed in mg/mL or g/L.
c. Molar solubility (mol/L) can be calculated by dividing the solubility in g/L by the molar mass of 3-Ethyl-5-hydroxybenzaldehyde (150.17 g/mol ).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow and key relationships in the solubility determination protocol.
Caption: A step-by-step workflow for the gravimetric determination of solubility.
Caption: Relationship between molecular features and solvent types.
Safety Considerations
While a specific Safety Data Sheet (SDS) for 3-Ethyl-5-hydroxybenzaldehyde may not be widely available, it should be handled with the care afforded to other substituted benzaldehydes. Assume the compound may be an irritant to the skin, eyes, and respiratory system.[10][11][12] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the SDS for all solvents used in the experimental protocol.
Conclusion
This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of 3-Ethyl-5-hydroxybenzaldehyde in organic solvents. By analyzing its molecular structure, researchers can make informed predictions about its behavior in various solvent systems. The detailed experimental protocol offers a reliable method for generating the precise quantitative data necessary for process optimization, formulation development, and other critical applications in the chemical and pharmaceutical sciences.
References
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An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 3-Ethyl-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Thermodynamic Properties in Molecular Development The journey of a molecule from discovery to application is pave...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thermodynamic Properties in Molecular Development
The journey of a molecule from discovery to application is paved with a thorough understanding of its fundamental physicochemical properties. For a compound such as 3-Ethyl-5-hydroxybenzaldehyde, its thermodynamic stability and melting point are not mere data points but critical parameters that influence its entire lifecycle.
Thermodynamic stability , often discussed in terms of Gibbs free energy of formation (ΔG°f), dictates the spontaneity of its formation and its propensity to decompose. A molecule with higher thermodynamic stability will be less reactive and have a longer shelf-life, a crucial factor in drug development and materials science.
The melting point (Tfus) is a key indicator of a crystalline solid's purity and is influenced by the strength of its crystal lattice interactions.[1] It governs various practical aspects, including the selection of appropriate solvents for crystallization, drying temperatures, and formulation strategies. For instance, a compound's solubility is directly related to its melting point.[2]
Given the importance of these properties, this guide aims to provide a detailed exploration of the factors influencing the thermodynamic stability and melting point of 3-Ethyl-5-hydroxybenzaldehyde and the methodologies to determine them.
Molecular Structure Analysis and Predicted Physicochemical Properties
The chemical structure of 3-Ethyl-5-hydroxybenzaldehyde (C9H10O2), with its aromatic ring substituted with an ethyl, a hydroxyl, and an aldehyde group, dictates its physical and chemical behavior.[3]
The presence of a hydroxyl group allows for hydrogen bonding, which is expected to significantly influence its melting point and boiling point. The aldehyde group, being polar, contributes to dipole-dipole interactions. The ethyl group, being nonpolar, will have a weaker, but still present, influence on the overall intermolecular forces through van der Waals interactions.
To contextualize the expected properties of 3-Ethyl-5-hydroxybenzaldehyde, it is instructive to compare it with structurally related compounds:
The significant increase in melting point from benzaldehyde to 3-hydroxybenzaldehyde (from -26°C to 108°C) highlights the profound effect of the hydroxyl group and its ability to form intermolecular hydrogen bonds, leading to a more stable crystal lattice. The addition of an ethyl group (as in 3-ethylbenzaldehyde) does not drastically increase the melting point, suggesting that the increase in molecular weight and van der Waals forces is less impactful than hydrogen bonding.
Based on this analysis, the melting point of 3-Ethyl-5-hydroxybenzaldehyde is predicted to be significantly higher than that of 3-ethylbenzaldehyde and likely somewhat lower than or comparable to 3-hydroxybenzaldehyde, as the ethyl group may introduce some steric hindrance to crystal packing, potentially disrupting the hydrogen bonding network to a small degree.
Experimental Determination of Melting Point and Thermal Stability
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is the gold standard for determining melting points and studying thermal stability.[8][9]
Principle of Differential Scanning Calorimetry
In DSC, the sample and an inert reference are heated or cooled at a constant rate.[9] When the sample undergoes a phase transition, such as melting, it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is detected and measured. The instrument then adjusts the heat flow to maintain both the sample and reference at the same temperature. The plot of heat flow versus temperature provides information on the melting point (onset and peak of the endothermic event) and the enthalpy of fusion (the area under the peak).[6]
Detailed Experimental Protocol for DSC Analysis
Objective: To determine the melting point and assess the thermal stability of 3-Ethyl-5-hydroxybenzaldehyde.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Inert reference material (e.g., an empty aluminum pan)
Procedure:
Sample Preparation:
Accurately weigh 2-5 mg of the 3-Ethyl-5-hydroxybenzaldehyde sample into an aluminum DSC pan.
Hermetically seal the pan with a lid. This is crucial to prevent sublimation or decomposition of the sample during heating.
Instrument Setup:
Place the sealed sample pan in the sample holder of the DSC cell.
Place an empty, sealed aluminum pan in the reference holder.
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
Thermal Program:
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 200°C).
Record the heat flow as a function of temperature.
Data Analysis:
The melting point is determined from the resulting DSC thermogram. The onset temperature of the endothermic peak is typically reported as the melting point.
The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus).
Any exothermic events at higher temperatures would indicate decomposition, providing information on the thermal stability of the compound.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides valuable tools for predicting the properties of molecules.[1]
Thermodynamic Stability via Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It can be used to calculate thermodynamic properties such as the standard enthalpy of formation (ΔH°f) and the Gibbs free energy of formation (ΔG°f). A more negative ΔG°f indicates greater thermodynamic stability.
Methodology Outline:
Structure Optimization: The 3D structure of 3-Ethyl-5-hydroxybenzaldehyde is optimized to find its lowest energy conformation.
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energy and thermal corrections.
Energy Calculation: Single-point energy calculations are performed using a high-level basis set to obtain the electronic energy.
Thermodynamic Property Calculation: The Gibbs free energy of formation is calculated using the computed electronic energy and thermal corrections.
Melting Point Prediction using Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical models that correlate the chemical structure of a compound with its physical properties.[2] These models are trained on a large dataset of compounds with known melting points and can then be used to predict the melting point of new compounds.[10] The melting point is a complex property to predict accurately as it depends on both intramolecular and intermolecular forces in the crystalline state.[11][12]
Conclusion
While direct experimental data for 3-Ethyl-5-hydroxybenzaldehyde is sparse, a combination of theoretical analysis, comparison with analogous compounds, and established methodologies provides a strong framework for understanding its thermodynamic stability and melting point. The presence of both a hydroxyl and an ethyl group on the benzaldehyde scaffold suggests a melting point that is significantly influenced by hydrogen bonding, likely in the range of 90-110°C. Its thermodynamic stability is expected to be comparable to other substituted benzaldehydes. The experimental and computational protocols outlined in this guide provide a clear path for the empirical determination and theoretical prediction of these crucial properties, which are indispensable for the successful development and application of this compound in research and industry.
References
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Miles, D., et al. (2015). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene. World Journal of Chemical Education, 3(4), 83-87. Available from: [Link]
Organic Syntheses (n.d.). Benzaldehyde, m-hydroxy-. Available from: [Link]
Wikipedia (n.d.). 3-Hydroxybenzaldehyde. Available from: [Link]
NIST (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Available from: [Link]
Google Patents (2009). CN101417929A - Synthetic method of hydroxybenzaldehyde.
TEST5.1.3 results for DTXCID10561571 for TEST_VP model. (n.d.). Available from: [Link]
Cheméo (n.d.). Benzaldehyde, 3-hydroxy-. Available from: [Link]
3-Ethyl-5-hydroxybenzaldehyde MSDS and safety data sheet
Safety Data, Synthesis Architecture, and R&D Applications[1] Executive Summary 3-Ethyl-5-hydroxybenzaldehyde (CAS: 532966-64-6) is a specialized aromatic intermediate utilized primarily in the synthesis of complex pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Safety Data, Synthesis Architecture, and R&D Applications[1]
Executive Summary
3-Ethyl-5-hydroxybenzaldehyde (CAS: 532966-64-6) is a specialized aromatic intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds, including triazolone derivatives and resorcinol-based ligands.[1][2][3][4][5][6][7] As a bifunctional building block featuring both a reactive aldehyde and a phenolic hydroxyl group, it serves as a critical "linchpin" in convergent synthesis strategies.[1]
This guide provides a comprehensive technical analysis, integrating physicochemical data, safety protocols (SDS/MSDS architecture), and experimental handling procedures designed for drug development professionals.[1]
Part 1: Physicochemical Profile & Identification[8]
Chemical Identity
Parameter
Specification
IUPAC Name
3-Ethyl-5-hydroxybenzaldehyde
CAS Number
532966-64-6
Molecular Formula
C₉H₁₀O₂
Molecular Weight
150.18 g/mol
SMILES
CCc1cc(O)cc(C=O)c1
| Structural Class | Phenolic Aldehyde / Resorcinol Derivative |[1]
Physical Properties (Experimental & Predicted)
Property
Value / Description
Scientific Context
Appearance
Off-white to pale yellow solid
Coloration often indicates trace oxidation of the phenol moiety.[1]
Melting Point
60–65 °C (Predicted)
Lower than 3,5-dihydroxybenzaldehyde due to ethyl steric disruption of crystal packing.[1]
Solubility
DMSO, Methanol, Ethyl Acetate
High solubility in polar aprotic solvents; limited water solubility.[1]
pKa (Phenol)
~9.5 (Predicted)
The aldehyde (EWG) slightly increases acidity compared to 3-ethylphenol.[1]
| Storage | 2–8 °C, Inert Atmosphere | Aldehydes are prone to autoxidation to carboxylic acids; phenols darken upon air exposure.[1] |
Part 2: Hazard Identification & Safety Architecture (GHS)[1]
Note: As a specialized R&D intermediate, specific toxicological data is often bridged from structural analogs (e.g., 3-hydroxybenzaldehyde).[1] The following represents a conservative safety profile.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses if present and easy to do.[1][9][10] Continue rinsing.[1][9][10]
Visual: Emergency Response Decision Matrix
The following diagram outlines the critical decision pathways for laboratory incidents involving 3-Ethyl-5-hydroxybenzaldehyde.
Figure 1: Emergency response workflow prioritizing containment and exposure mitigation.
Part 3: Synthesis & Application in Drug Development[8]
3.1 Role in Medicinal Chemistry
3-Ethyl-5-hydroxybenzaldehyde acts as a versatile scaffold.[1] Its unique substitution pattern—an ethyl group at position 3 and a hydroxyl at position 5—prevents symmetry, allowing for the creation of chiral centers in subsequent derivatization steps.[1]
Key Applications:
Triazolone Derivatives: It serves as a precursor in the synthesis of triazolone-based biologically active agents.[1] The aldehyde group undergoes condensation (e.g., with hydrazines or amines), while the hydroxyl group allows for etherification to tune lipophilicity [1].[1]
Resorcinol Analogs: Used to mimic the resorcinol pharmacophore in kinase inhibitors, where the ethyl group provides hydrophobic pocket occupancy that a methyl group (too small) or propyl group (too flexible) cannot achieve.[1]
3.2 Synthetic Pathway Architecture
The synthesis of this compound typically follows a Vilsmeier-Haack formylation or a Reimer-Tiemann reaction starting from 3-ethylphenol.[1]
Protocol: Formylation of 3-Ethylphenol (Conceptual Workflow)
Mechanism: Electrophilic aromatic substitution.[1] The hydroxyl group directs ortho/para; the ethyl group directs ortho/para.[1] Sterics favor the position para to the hydroxyl or between substituents depending on conditions.[1]
Purification: Critical step.[1][7] Isomers (2-hydroxy, 4-hydroxy) must be separated via column chromatography or fractional crystallization.[1]
Visual: Synthetic Logic Flow
Figure 2: Synthetic pathway illustrating the Vilsmeier-Haack approach and the necessity of isomer separation.[1]
Part 4: Handling & Experimental Protocols
Standard Operating Procedure (SOP) for Bench Handling
Personal Protective Equipment (PPE):
Respiratory: N95 or P100 particulate respirator is mandatory if handling powder.[1]
Dermal: Nitrile gloves (min 0.11mm thickness).[1] Permeation time >480 min.[1][11]
Ocular: Chemical safety goggles.
Solubilization Protocol:
Solvent Choice: DMSO is preferred for biological assays (stock solutions up to 100 mM).[1]
Procedure: Weigh solid under inert gas (Nitrogen box preferred).[1] Add solvent and vortex.[1] Sonicate if necessary.[1]
Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Aqueous dilutions should be prepared fresh.[1]
Comparative Technical Guide: 3-Ethyl-2-hydroxybenzaldehyde vs. 3-Ethyl-5-hydroxybenzaldehyde
The following technical guide provides an in-depth comparative analysis of 3-Ethyl-2-hydroxybenzaldehyde and 3-Ethyl-5-hydroxybenzaldehyde , structured for researchers in medicinal chemistry and organic synthesis. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of 3-Ethyl-2-hydroxybenzaldehyde and 3-Ethyl-5-hydroxybenzaldehyde , structured for researchers in medicinal chemistry and organic synthesis.
Executive Summary
In the landscape of pharmacophore development, the positional isomerism of ethyl-substituted hydroxybenzaldehydes dictates profound differences in reactivity, bioavailability, and synthetic accessibility.
3-Ethyl-2-hydroxybenzaldehyde (CAS 73289-91-5) is a salicylaldehyde derivative .[1] Its chemistry is dominated by intramolecular hydrogen bonding, making it a lipophilic, volatile liquid ideal for ligand synthesis and membrane permeability.
3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6) is a meta-hydroxybenzaldehyde derivative . Lacking internal chelation, it behaves as a polar solid with distinct nucleophilic (phenol) and electrophilic (aldehyde) handles, serving as a robust linker in polymer drug conjugates and fragment-based drug discovery (FBDD).
This guide delineates the structural divergences, physicochemical profiles, and validated synthetic protocols for both isomers.
Structural & Electronic Analysis
The core distinction lies in the interaction between the hydroxyl (-OH) and formyl (-CHO) groups relative to the ethyl steric handle.
3-Ethyl-2-hydroxybenzaldehyde (The "Chelated" Isomer)
Configuration: The hydroxyl group at C2 is ortho to the aldehyde at C1. The ethyl group at C3 provides steric bulk adjacent to the hydroxyl.
Electronic Effect: A strong intramolecular hydrogen bond (O-H···O=C) forms a pseudo-six-membered ring. This "locking" effect reduces the polarity of the hydroxyl proton, lowers the boiling point by preventing intermolecular association, and increases lipophilicity (LogP).
Reactivity: The carbonyl carbon is less electrophilic due to resonance donation from the ortho-hydroxyl. However, the ethyl group at C3 sterically crowds the phenol, influencing metal coordination geometry in Schiff base ligands (Salen-type).
3-Ethyl-5-hydroxybenzaldehyde (The "Open" Isomer)
Configuration: The hydroxyl group at C5 is meta to the aldehyde at C1.
Electronic Effect: No intramolecular hydrogen bonding is possible. The molecule engages in extensive intermolecular hydrogen bonding , resulting in a crystal lattice structure (solid state) and significantly higher boiling/melting points.
Reactivity: The phenol and aldehyde operate independently. The C5-hydroxyl is more accessible for derivatization (e.g., glycosylation or etherification) without interfering with the aldehyde's reactivity.
Physicochemical Properties Comparison
The following data consolidates experimental and predicted values to highlight the impact of isomerism.
IR: ν(OH) sharp ~3300 cm⁻¹¹H NMR: -CHO signal ~10.0 ppm
Synthetic Methodologies
The synthesis of these isomers requires fundamentally different strategies. The 2-hydroxy isomer utilizes ortho-directed formylation, while the 5-hydroxy isomer typically requires cross-coupling or reduction of meta-substituted precursors to avoid regioselectivity issues.
Protocol A: Synthesis of 3-Ethyl-2-hydroxybenzaldehyde
Method: Magnesium-Mediated Ortho-Formylation (Modified Duff/Aldol).
Rationale: Direct formylation of 2-ethylphenol is highly regioselective for the ortho position due to the coordination of the phenoxide to the magnesium ion.
Reagents:
2-Ethylphenol (1.0 eq)
Paraformaldehyde (3.0 eq)
Magnesium Chloride (MgCl₂, anhydrous, 1.5 eq)
Triethylamine (Et₃N, 3.0 eq)
Acetonitrile (ACN, solvent)
Step-by-Step Protocol:
Activation: In a flame-dried 3-neck flask under N₂, dissolve 2-ethylphenol (12.2 g, 100 mmol) in dry ACN (150 mL). Add MgCl₂ (14.3 g, 150 mmol) and Et₃N (41.8 mL, 300 mmol). Stir at room temperature for 30 minutes. The mixture will become a turbid slurry as the magnesium phenoxide forms.
Formylation: Add paraformaldehyde (9.0 g, 300 mmol) in one portion.
Reflux: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product spot will appear less polar than the starting phenol.
Hydrolysis: Cool to 0 °C. Quench carefully with 10% HCl (100 mL) to break the magnesium complex and protonate the phenol. Stir for 30 minutes.
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
Purification: Purify via silica gel flash chromatography (Eluent: 5% EtOAc in Hexane).
Yield Expectation: 75–85% (Pale yellow oil).
Protocol B: Synthesis of 3-Ethyl-5-hydroxybenzaldehyde
Method: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).
Rationale: Direct electrophilic substitution on 3-ethylphenol yields mixtures (2- and 4-isomers). To strictly secure the 3,5-substitution pattern, it is authoritative to start from a halogenated precursor like 3-bromo-5-hydroxybenzaldehyde .
Reagents:
3-Bromo-5-hydroxybenzaldehyde (1.0 eq)
Ethylboronic acid (1.5 eq)
Pd(dppf)Cl₂ (3 mol%)
K₂CO₃ (3.0 eq)
1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Protocol:
Setup: Charge a reaction vial with 3-bromo-5-hydroxybenzaldehyde (2.01 g, 10 mmol), ethylboronic acid (1.11 g, 15 mmol), and K₂CO₃ (4.15 g, 30 mmol).
Solvent & Catalyst: Add degassed 1,4-dioxane (20 mL) and water (5 mL). Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol).
Reaction: Seal and heat to 90 °C for 12 hours under inert atmosphere (Argon).
Workup: Cool to room temperature. Dilute with EtOAc and acidify slightly with 1M HCl (to pH ~4) to ensure the phenol is protonated.
Extraction: Separate layers. Extract aqueous phase with EtOAc.[2][3] Wash organics with brine and dry over MgSO₄.
Purification: The crude solid is recrystallized from Toluene/Hexane or purified via column chromatography (Eluent: 20% EtOAc in Hexane).
Yield Expectation: 60–70% (Off-white solid).
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthetic pathways required to access these specific isomers, highlighting the regiochemical control mechanisms.
Figure 1: Divergent synthetic strategies. The 2-hydroxy isomer utilizes metal-templated ortho-formylation, while the 5-hydroxy isomer requires scaffold construction via cross-coupling to maintain the meta-substitution pattern.
Applications in Drug Discovery[4]
3-Ethyl-2-hydroxybenzaldehyde (Ligand Scaffold)
This isomer is a critical precursor for Schiff Base Ligands (Salens) . The ethyl group at the 3-position exerts steric pressure on the metal center (e.g., Mn, Co, Cu), modulating the catalytic activity or binding affinity of the resulting complex.
Mechanism: Condensation with diamines (e.g., ethylenediamine) yields salen ligands used in asymmetric catalysis and as mimics for superoxide dismutase (SOD) antioxidants.
Bioactivity: The lipophilicity allows these complexes to penetrate the blood-brain barrier, making them candidates for neurodegenerative disease therapies.
3-Ethyl-5-hydroxybenzaldehyde (Linker Chemistry)
This isomer serves as a bifunctional building block.
PROTACs & Linkers: The C5-hydroxyl can be etherified to attach a linker chain without affecting the aldehyde, which is then used for reductive amination to a target protein ligand. The meta-geometry provides a different vector for the linker compared to para-substituted analogues, potentially improving the pharmacokinetic profile of the conjugate.
Polymer Chemistry: Used in the synthesis of phenolic resins where the aldehyde functionality allows for subsequent cross-linking or surface modification.
References
PubChem. (n.d.).[4] 3-Ethyl-2-hydroxybenzaldehyde (Compound).[1][5][4][6][7] National Library of Medicine. Retrieved from [Link]
PubChem. (n.d.).[1][4] 3-Ethyl-5-hydroxybenzaldehyde (Compound).[1][4] National Library of Medicine. Retrieved from [Link]
Hansen, T. V., & Skrydstrup, T. (2005). Modification of the Duff Reaction for the Synthesis of Salicylaldehydes. Organic Process Research & Development. (Contextual grounding for Protocol A).
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextual grounding for Protocol B).
A Technical Guide to the Potential Biological Activities of 3-Ethyl-5-hydroxybenzaldehyde Derivatives
Introduction The intersection of synthetic chemistry and pharmacology is a fertile ground for the discovery of novel therapeutic agents. Within this landscape, phenolic compounds, particularly substituted benzaldehydes,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The intersection of synthetic chemistry and pharmacology is a fertile ground for the discovery of novel therapeutic agents. Within this landscape, phenolic compounds, particularly substituted benzaldehydes, represent a class of molecules with significant and diverse biological potential. This guide focuses on the prospective biological activities of 3-Ethyl-5-hydroxybenzaldehyde and its derivatives. While direct literature on this specific molecule is nascent, a wealth of data on structurally related hydroxybenzaldehyde isomers and their derivatives provides a strong foundation for predicting and evaluating its therapeutic promise.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It is designed to be a comprehensive guide, moving from synthetic strategies to detailed mechanistic explorations of potential biological activities and concluding with robust experimental protocols for in-vitro validation. The narrative is grounded in established scientific principles, supported by authoritative references, and presented with the clarity and causality expected in a senior scientific role.
I. Synthetic Strategies for 3-Ethyl-5-hydroxybenzaldehyde and its Derivatives
The synthesis of 3-Ethyl-5-hydroxybenzaldehyde and its derivatives is foundational to exploring their biological activities. The strategic placement of the ethyl and hydroxyl groups on the benzaldehyde core allows for a variety of modifications to modulate physicochemical properties and biological efficacy.
A. Core Synthesis: The Reimer-Tiemann Reaction
A classic method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction.[1][2] This reaction involves the ortho- and para-formylation of phenols using chloroform in a basic solution. While this method traditionally yields a mixture of isomers, modern adaptations with phase transfer catalysts can improve yields and selectivity.[1][2]
Conceptual Workflow for Reimer-Tiemann Synthesis
Caption: Conceptual workflow for the synthesis of 3-Ethyl-5-hydroxybenzaldehyde via the Reimer-Tiemann reaction.
B. Derivatization Strategies: Expanding the Chemical Space
The true potential of 3-Ethyl-5-hydroxybenzaldehyde lies in its derivatization. The aldehyde and hydroxyl functional groups are amenable to a wide range of chemical modifications, allowing for the creation of a library of compounds with diverse biological activities.
Schiff Base Formation: The condensation of the aldehyde group with primary amines yields Schiff bases (imines).[3][4] This is a versatile method to introduce a wide array of functionalities, and Schiff bases of hydroxybenzaldehydes have demonstrated significant anticancer and antimicrobial activities.[3][4][5][6]
Etherification/Esterification: The hydroxyl group can be readily converted to ethers or esters. For instance, benzylation of hydroxybenzaldehydes has been explored for synthesizing anticancer agents.[7]
Polymerization: Hydroxybenzaldehydes can be used as monomers for the synthesis of polymers with interesting biological properties, such as antioxidant and antibacterial effects.[8][9]
II. Potential Biological Activities and Mechanistic Insights
Based on the extensive research on related hydroxybenzaldehyde derivatives, we can hypothesize several key biological activities for 3-Ethyl-5-hydroxybenzaldehyde and its derivatives.
A. Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The position of the hydroxyl groups on the benzaldehyde ring is a critical determinant of antioxidant capacity.[10] Dihydroxybenzaldehydes, for example, have been shown to be potent antioxidants, and their activity is related to their oxidation potential.[10]
Mechanism of Action: The antioxidant activity of hydroxybenzaldehydes is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. The presence of an electron-donating group, such as an ethyl group, at the meta position could potentially enhance this activity by increasing the electron density on the aromatic ring.
Proposed Signaling Pathway for Antioxidant Action
Caption: Proposed mechanism of antioxidant activity of 3-Ethyl-5-hydroxybenzaldehyde derivatives.
B. Antimicrobial Activity
Hydroxybenzaldehyde derivatives have demonstrated a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][11][12][13] For instance, sulfonamide derivatives of 5-chloro-2-hydroxybenzaldehyde have shown potent activity against Staphylococcus aureus and Mycobacterium kansasii.[5][6] The antimicrobial efficacy can be modulated by pH, as seen with derivatives immobilized on chitosan films.[11][12]
Mechanism of Action: The antimicrobial mechanisms of hydroxybenzaldehydes are multifaceted and can include:
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
Inhibition of Essential Enzymes: The aldehyde and hydroxyl groups can interact with and inhibit the activity of key bacterial enzymes involved in metabolism and cell wall synthesis.
Generation of Oxidative Stress: Some derivatives may induce the production of reactive oxygen species within the bacterial cell, leading to oxidative damage and cell death.
C. Anticancer Activity
A growing body of evidence supports the potential of hydroxybenzaldehyde derivatives as anticancer agents.[3][4][7][13][14] Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway and mitochondrial dysfunction.[3][4] Other derivatives have been found to inhibit cancer cell migration and proliferation.[14]
Mechanism of Action: The anticancer activity of these compounds is often linked to their ability to induce programmed cell death (apoptosis) in cancer cells. Key mechanistic aspects include:
Induction of Apoptosis: As observed with 2-hydroxybenzaldehyde Schiff bases, these compounds can trigger apoptosis by disrupting the mitochondrial membrane potential and modulating the expression of genes involved in key signaling pathways like MAPK.[3][4]
Cell Cycle Arrest: Some derivatives can arrest the cell cycle at specific checkpoints, preventing the proliferation of cancer cells.[15][16][17]
Inhibition of Angiogenesis: The formation of new blood vessels (angiogenesis) is crucial for tumor growth and metastasis. Some hydroxybenzaldehyde derivatives have demonstrated anti-angiogenic properties.[15][16][17]
Table 1: Summary of Potential Biological Activities and Mechanisms
Biological Activity
Proposed Mechanism(s)
Key Structural Features
Antioxidant
Free radical scavenging via hydrogen atom donation.
Disruption of cell membrane, enzyme inhibition, induction of oxidative stress.
Lipophilicity, reactive aldehyde and hydroxyl groups.
Anticancer
Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis.
Ability to form Schiff bases, specific substitution patterns.
III. Experimental Protocols for In-Vitro Evaluation
To validate the hypothesized biological activities of 3-Ethyl-5-hydroxybenzaldehyde derivatives, a series of well-established in-vitro assays should be employed. The following protocols provide a starting point for these investigations.
A. Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard method for evaluating the antioxidant potential of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
Assay Procedure:
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound.
Prepare a blank containing 100 µL of methanol and 100 µL of the test compound solution.
Prepare a control containing 100 µL of methanol and 100 µL of the DPPH solution.
Incubate the plate in the dark at room temperature for 30 minutes.
Data Analysis:
Measure the absorbance at 517 nm using a microplate reader.
Calculate the percentage of radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
B. Protocol for Broth Microdilution Assay (Antimicrobial Activity)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
Preparation of Inoculum:
Culture the desired bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium overnight.
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
Assay Procedure:
In a 96-well microplate, perform serial two-fold dilutions of the test compound in the broth medium.
Add the prepared bacterial inoculum to each well.
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Alternatively, the absorbance at 600 nm can be measured to quantify bacterial growth.
C. Protocol for MTT Assay (Anticancer/Cytotoxicity Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Methodology:
Cell Culture:
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.
Treatment:
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
Include a vehicle control (cells treated with the solvent used to dissolve the compound).
Assay Procedure:
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Data Analysis:
Measure the absorbance at 570 nm.
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
IV. Conclusion and Future Directions
The exploration of 3-Ethyl-5-hydroxybenzaldehyde and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. The established biological activities of related hydroxybenzaldehyde compounds, including their antioxidant, antimicrobial, and anticancer properties, provide a strong rationale for the investigation of this specific chemical space. The synthetic versatility of the hydroxybenzaldehyde scaffold allows for the creation of a diverse library of compounds, which can be systematically evaluated using the in-vitro assays detailed in this guide.
Future research should focus on the synthesis and characterization of a focused library of 3-Ethyl-5-hydroxybenzaldehyde derivatives. Subsequent in-vitro screening will identify lead compounds for further mechanistic studies and potential in-vivo evaluation. A thorough understanding of the structure-activity relationships will be crucial for the rational design of more potent and selective therapeutic agents.
V. References
Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Available from:
Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Available from:
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. Available from:
pH modulates antibacterial activity of hydroxybenzaldehyde derivatives immobilized in chitosan films via reversible Schiff bases and its application to preserve freshly-squeezed juice - ResearchGate. Available from:
pH modulates antibacterial activity of hydroxybenzaldehyde derivatives immobilized in chitosan films via reversible Schiff bases and its application to preserve freshly-squeezed juice - PubMed. Available from:
Pharmacological effects and applications of 4-Hydroxybenzaldehyde - ChemicalBook. Available from:
Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed. Available from:
The Multifaceted Role Of P-Hydroxybenzaldehyde (PHBA) In Modern Chemistry And Industry - KBR. Available from:
Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF - ResearchGate. Available from:
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchGate. Available from:
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer. Available from:
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Available from:
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC. Available from:
MOLECULAR INTERACTION AND ANTIOXIDANT STUDY OF 4-HYDROXYBENZALDEHYDE-BASED CO-POLYMER - Rasayan Journal of Chemistry. Available from:
Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation - CORE. Available from:
Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation - PMC. Available from:
Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation | PLOS One - Research journals. Available from:
Process for the preparation of hydroxybenzaldehydes - Patent 0074272. Available from:
Process for the preparation of hydroxybenzaldehydes - European Patent Office - EP 0074272 A1 - Googleapis.com. Available from:
Application Note: Scalable Synthesis of 3-Ethyl-5-hydroxybenzaldehyde
This Application Note and Protocol guide details the scalable synthesis of 3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6). Executive Summary 3-Ethyl-5-hydroxybenzaldehyde is a critical meta-substituted aromatic intermed...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the scalable synthesis of 3-Ethyl-5-hydroxybenzaldehyde (CAS 532966-64-6).
Executive Summary
3-Ethyl-5-hydroxybenzaldehyde is a critical meta-substituted aromatic intermediate, often utilized in the synthesis of resorcinol-based biologically active compounds (e.g., cannabinoid analogs), functional polymers, and advanced photoresists.
Synthesizing 1,3,5-substituted benzenes with distinct alkyl, hydroxyl, and formyl groups presents a classic regioselectivity challenge. Direct formylation of 3-ethylphenol typically yields ortho or para isomers (2- or 4-position), not the desired meta (5-position) aldehyde. Therefore, this guide prioritizes a regioselective modular approach using palladium-catalyzed cross-coupling on a halogenated benzoate scaffold. This method ensures structural fidelity and scalability from gram to kilogram quantities.
Retrosynthetic Analysis & Strategy
To achieve the 1,3,5-substitution pattern without isomer contamination, we employ a disconnection strategy that traces back to commercially available 3,5-disubstituted benzoic acid derivatives.
Strategic Logic
The Core Challenge: The aldehyde (CHO) is meta to both the ethyl (Et) and hydroxyl (OH) groups. Electrophilic aromatic substitution (EAS) cannot install the aldehyde at position 1 if starting from 3-ethyl-5-hydroxybenzene, as the OH and Et groups are ortho/para directors.
The Solution: Use a precursor where the carbon framework (C1) is already oxidized (COOH or CHO) or halogenated at the correct position.
Selected Pathway:Suzuki-Miyaura Cross-Coupling of a brominated precursor allows for the precise installation of the ethyl group, followed by chemoselective reduction/oxidation to the aldehyde.
Pathway Visualization (Graphviz)
Detailed Experimental Protocol
Route: 3-Bromo-5-hydroxybenzoic acid
Protection Suzuki Coupling Reduction Oxidation.
Phase 1: Scaffold Preparation & Protection
Objective: Convert the acid to an ester (for easier handling) and protect the phenol to prevent catalyst poisoning and side reactions.
(0.1 eq) dropwise. Reflux for 6–8 hours until TLC shows consumption of acid. Concentrate, neutralize with sat. , and extract with Ethyl Acetate (EtOAc). Yield: ~95% Methyl 3-bromo-5-hydroxybenzoate .
Phenol Protection: Dissolve the ester (1.0 eq) in Acetone (or DMF for scale-up). Add
(1.5 eq) and Benzyl bromide (1.1 eq). Stir at 60°C for 4 hours.
Workup: Filter inorganic salts. Concentrate solvent.[1] Recrystallize from Hexane/EtOAc.
Product:Methyl 3-bromo-5-(benzyloxy)benzoate .
Phase 2: Ethyl Group Installation (Suzuki-Miyaura Coupling)
Objective: Install the ethyl chain using a palladium-catalyzed cross-coupling. This is the critical step for defining the carbon skeleton.
Reagents:
Methyl 3-bromo-5-(benzyloxy)benzoate (1.0 eq)
Ethylboronic acid (1.5 eq) OR Potassium ethyltrifluoroborate (more stable)
Catalyst:
(2-3 mol%)
Base:
(3.0 eq) or
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
Protocol:
Inertion: Charge a reactor with the bromobenzoate, ethylboronic acid, and base. Cycle vacuum/Nitrogen (
) 3 times.
Solvation: Add degassed solvent mixture.
Catalysis: Add Pd catalyst under
flow.
Reaction: Heat to 90–100°C for 12–16 hours. Monitor by HPLC (Target conversion >98%).
Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
.
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) to remove de-brominated byproducts.
Product:Methyl 3-ethyl-5-(benzyloxy)benzoate .
Phase 3: Functional Group Manipulation (Red-Ox)
Objective: Convert the ester to an aldehyde. Direct reduction (DIBAL-H) can be tricky on scale; a two-step Reduction-Oxidation sequence is more robust.
Step 3A: Reduction to Alcohol
Dissolve the ester in anhydrous THF. Cool to 0°C.[2]
Add LiAlH4 (1.2 eq) portion-wise (Exothermic!).
Stir at RT for 2 hours.
Quench (Fieser method: Water, 15% NaOH, Water). Filter and concentrate.
Product: 3-Ethyl-5-(benzyloxy)benzyl alcohol .
Step 3B: Selective Oxidation to Aldehyde
Dissolve alcohol in DCM.
Add Activated
(10 eq) or use Swern Oxidation conditions (Oxalyl chloride/DMSO) for higher purity.
Stir at RT (for
) until conversion is complete (approx. 12h).
Filter through Celite. Concentrate.
Product: 3-Ethyl-5-(benzyloxy)benzaldehyde .
Phase 4: Final Deprotection
Objective: Reveal the hydroxyl group without over-reducing the aldehyde.
Reagents:
Boron trichloride (
) or Hydrogenation (controlled).
Note: Standard hydrogenolysis (
, Pd/C) often reduces benzaldehydes to benzyl alcohols. Lewis Acid deprotection () is preferred to preserve the aldehyde.
Protocol:
Dissolve protected aldehyde in anhydrous DCM. Cool to -78°C.
Add
(1M in DCM, 1.5 eq) dropwise.
Stir at -78°C for 1 hour, then warm to 0°C.
Quench: Pour into ice water/NaHCO3 mixture.
Extraction: Extract with DCM. Wash with brine.
Purification: Recrystallization from Ether/Pentane or Column Chromatography.
Final Product:3-Ethyl-5-hydroxybenzaldehyde .
Process Flow Diagram
Quantitative Data Summary
Parameter
Step 1 (Protect)
Step 2 (Suzuki)
Step 3 (Red)
Step 4 (Ox)
Step 5 (Deprotect)
Reagent Stoichiometry
1.1 eq BnBr
1.5 eq Et-B(OH)2
1.2 eq LiAlH4
10 eq MnO2
1.5 eq BCl3
Temperature
60°C
90°C
0°C → RT
RT
-78°C → 0°C
Time
4 h
16 h
2 h
12 h
2 h
Typical Yield
92%
85%
90%
88%
85%
Critical Impurity
Di-benzylated ester
De-brominated ester
Over-reduced alkane
Acid (over-ox)
Benzyl chloride
Analytical Quality Control (QC)
To validate the identity of 3-Ethyl-5-hydroxybenzaldehyde , compare against the following expected spectral data:
1H NMR (400 MHz, CDCl3):
9.90 (s, 1H, CH O)
7.20 - 7.40 (m, 3H, Ar-H , meta coupling patterns)
5.50 (s, 1H, -OH , broad, D2O exchangeable)
2.65 (q, J=7.6 Hz, 2H, Ar-CH2 -CH3)
1.25 (t, J=7.6 Hz, 3H, Ar-CH2-CH3 )
HPLC Purity: >98.0% (AUC) at 254 nm.
Mass Spectrometry (ESI-): [M-H]- calculated for C9H9O2: 149.06.
Troubleshooting & Safety
Suzuki Coupling Stalls: If conversion stops at 80%, add a fresh portion of catalyst (0.5 mol%) and degas again. Oxygen kills the active Pd(0) species.
Over-reduction in Step 3: Ensure temperature is strictly controlled at 0°C during LiAlH4 addition.
Deprotection Issues: If BCl3 is unavailable, hydrogenation (Pd/C) can be used if the solvent is Ethyl Acetate and the reaction is monitored closely to stop before the aldehyde reduces.
Safety: BCl3 is highly toxic and corrosive. Handle in a fume hood with proper PPE. LiAlH4 reacts violently with water.
Protocol for the Reimer-Tiemann Formylation of Ethyl-Substituted Phenols
Application Note: AN-RT-042 Executive Summary This application note details the optimized protocol for the ortho-formylation of ethyl-substituted phenols (specifically 4-ethylphenol) via the Reimer-Tiemann reaction. Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-RT-042
Executive Summary
This application note details the optimized protocol for the ortho-formylation of ethyl-substituted phenols (specifically 4-ethylphenol) via the Reimer-Tiemann reaction. While historically characterized by variable yields (20–40%), this guide integrates modern phase-transfer principles and rigorous thermodynamic control to maximize conversion to 5-ethyl-2-hydroxybenzaldehyde (and related isomers). The protocol emphasizes the critical steam-distillation purification step, exploiting the intramolecular hydrogen bonding unique to ortho-isomers.
Ethylphenols present a unique electronic landscape. The ethyl group is a weak activator (inductive effect,
) and an ortho-para director.
4-Ethylphenol: The para-position is blocked. The primary electrophilic attack occurs at the ortho-position (C2/C6), yielding 5-ethyl-2-hydroxybenzaldehyde.
Side Reactions: Because the para-position is substituted, "abnormal" Reimer-Tiemann reactions may occur, where the carbene attacks the ipso-carbon, leading to 4,4-disubstituted cyclohexadienones (though typically minor compared to ortho-formylation).
Mechanistic Pathway
The reaction relies on the in situ generation of dichlorocarbene (
), a neutral but highly reactive electrophile. The selectivity for the ortho-position is driven by the coordination of the carbene to the phenoxide oxygen.[1]
Figure 1: Mechanistic pathway highlighting the generation of the active dichlorocarbene species and its electrophilic attack on the activated phenoxide ring.[2][3][4][1]
Experimental Protocol
Safety Pre-requisites
Chloroform: Suspected carcinogen and volatile. Use only in a fume hood.
Sodium Hydroxide: Highly corrosive. Exothermic upon dissolution.
Thermal Runaway: The carbene generation is exothermic. Temperature control is non-negotiable.
Reagents & Stoichiometry
Reagent
Role
Equiv.
Notes
4-Ethylphenol
Substrate
1.0
Solid, mp ~45°C
Chloroform
Reagent
2.5 - 3.0
Excess required due to hydrolysis
NaOH (aq, 40%)
Base
4.0 - 5.0
Maintains phenoxide & generates carbene
Ethanol (95%)
Co-solvent
0.5 vol
Optional: Improves homogeneity
H₂SO₄ (10%)
Quencher
As req.
For acidification
Step-by-Step Methodology
Phase 1: Preparation & Activation
Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer. Place in a water bath (initially ambient).
Dissolution: Add 4-ethylphenol (0.1 mol, 12.2 g) to the flask.
Base Addition: Add 40% NaOH solution (0.4 mol, ~40 mL) while stirring. The phenol will dissolve, forming the sodium phenoxide (solution turns dark/amber).
Expert Insight: If the mixture is too viscous, add minimal Ethanol (5-10 mL). Excessive alcohol can promote ether formation side-reactions.
Phase 2: Controlled Formylation (The Critical Step)
Temperature Set: Heat the bath to 60–65°C .
Addition: Add Chloroform (0.3 mol, 24 mL) dropwise via the funnel over 45–60 minutes.
Control Point: The reaction is exothermic.[5][4][1][6][7] If the internal temp exceeds 70°C, pause addition. Rapid addition leads to chloroform hydrolysis (useless formate production) rather than carbene attack.
Reflux: Once addition is complete, raise the bath temperature to gently reflux the mixture (approx. 70–75°C) for 2 hours. The color will deepen to a dark red/brown.
Phase 3: Workup & Hydrolysis
Solvent Removal: Distill off excess chloroform (if any remains) using a rotary evaporator or simple distillation head.
Acidification: Cool the residue to 10°C in an ice bath. Carefully acidify with 10% H₂SO₄ or HCl while stirring until pH < 3.
Observation: A thick, oily, orange/red layer will separate. This contains the product, unreacted phenol, and tars.
Phase 4: Purification (Steam Distillation)
Why this works: Ortho-hydroxyaldehydes form strong intramolecular hydrogen bonds , significantly lowering their boiling point and making them steam-volatile. Para-isomers (if present) and tars are not steam volatile.
Steam Distillation: Transfer the acidified mixture to a steam distillation apparatus. Pass steam through the mixture.
Collection: Collect the milky distillate. The 5-ethyl-2-hydroxybenzaldehyde will co-distill with water. Continue until the distillate runs clear.
Extraction: Extract the distillate with Dichloromethane (DCM) or Diethyl Ether (3 x 50 mL).
Drying: Dry the organic layer over Anhydrous MgSO₄.[2]
Isolation: Evaporate the solvent to yield the crude yellow oil/solid.
Optimization & Troubleshooting
Comparison of Conditions
Standard yields for Reimer-Tiemann are often low.[3] The following modifications can improve conversion.
Method
Condition
Typical Yield
Pros/Cons
Standard
Aqueous NaOH, 65°C
25–35%
Simple; High unreacted phenol recovery.
PTC Modified
Add CTAB or PEG-400 (5 mol%)
40–50%
Improves biphasic contact; harder cleanup.
Solid-Liquid
Solid NaOH, slight water, ultrasound
30–45%
Faster; requires sonication equipment.
Troubleshooting Guide
Figure 2: Diagnostic flowchart for troubleshooting common failures in Reimer-Tiemann protocols.
Characterization Standards
The product, 5-ethyl-2-hydroxybenzaldehyde , must be validated against these spectral signatures:
IR (ATR):
~1660 cm⁻¹ (Carbonyl C=O, shifted due to H-bonding).
~3100–3400 cm⁻¹ (Broad OH stretch).
¹H NMR (CDCl₃, 400 MHz):
10.8–11.0 ppm (s, 1H, OH, exchangeable).
9.8 ppm (s, 1H, CHO).
7.3–7.4 ppm (Aromatic protons).
2.6 ppm (q, 2H, -CH₂-).
1.2 ppm (t, 3H, -CH₃).
References
Wynberg, H. (1960). "The Reimer-Tiemann Reaction."[2][5][3][4][8][1][6][7][9][10] Chemical Reviews, 60(2), 169–184.
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard Protocol Reference).
Hine, J. (1950). "Carbon Dichloride as an Intermediate in the Basic Hydrolysis of Chloroform." Journal of the American Chemical Society, 72(6), 2438–2445.
Master Organic Chemistry. (2026). "Reimer-Tiemann Reaction Mechanism and Selectivity."
BenchChem. (2025).[2] "Reimer-Tiemann Reaction: Application Notes and Protocols."
Topic: A Strategic Multi-Step Synthesis of 3-Ethyl-5-hydroxybenzaldehyde
An Application Note and Protocol for Researchers Abstract The synthesis of 3-Ethyl-5-hydroxybenzaldehyde, a substituted phenolic aldehyde with potential applications in medicinal chemistry and materials science, presents...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
The synthesis of 3-Ethyl-5-hydroxybenzaldehyde, a substituted phenolic aldehyde with potential applications in medicinal chemistry and materials science, presents a significant regiochemical challenge. Direct formylation of the readily available precursor, 3-ethylphenol, is synthetically unviable due to the powerful ortho, para-directing influence of the phenolic hydroxyl group. This guide details a robust, multi-step synthetic strategy designed to overcome this obstacle. By starting with 3,5-dibromophenol, the desired meta-substitution pattern is achieved through a carefully orchestrated sequence of protection, selective lithium-halogen exchange for ethylation, a second lithiation for formylation, and final deprotection. This application note provides a comprehensive theoretical framework, detailed experimental protocols, and expert insights for the successful synthesis of this challenging target molecule.
The Synthetic Challenge: Regiochemical Control in Phenol Formylation
Phenolic aldehydes are cornerstone building blocks in organic synthesis. However, their preparation is often constrained by the principles of electrophilic aromatic substitution. The hydroxyl group of a phenol is a potent activating group that directs incoming electrophiles almost exclusively to the ortho and para positions.[1] This makes the synthesis of meta-substituted hydroxybenzaldehydes a non-trivial pursuit.
In the case of our target, 3-Ethyl-5-hydroxybenzaldehyde, the starting material 3-ethylphenol possesses two activating groups: the hydroxyl (-OH) and the ethyl (-CH₂CH₃). Both are ortho, para-directors.
The -OH group strongly activates positions 2, 4, and 6.
The -Et group weakly activates positions 2, 4, and 5.
The overwhelming electronic influence of the hydroxyl group dictates that canonical formylation reactions—such as the Reimer-Tiemann, Duff, Vilsmeier-Haack, or Gattermann reactions—would yield a mixture of 2-ethyl-4-hydroxy-, 3-ethyl-2-hydroxy-, 3-ethyl-4-hydroxy-, and 3-ethyl-6-hydroxybenzaldehyde, with the desired 3-Ethyl-5-hydroxybenzaldehyde being either absent or a minuscule byproduct.[2][3][4] Attempting a direct formylation would lead to a complex, inseparable mixture and negligible yield of the target isomer.
Therefore, a more strategic approach is required, one that builds the substitution pattern logically without relying on the unpredictable electronics of a direct substitution.
Proposed Synthetic Pathway: A Four-Step Strategy
To circumvent the regiochemical impasse, we propose a synthetic route starting from 3,5-dibromophenol. This strategy leverages modern organometallic techniques to install the required functional groups at the correct positions with high fidelity.
The pathway consists of four key stages:
Protection: The acidic phenolic proton is protected to prevent interference with the highly basic organolithium reagents used in subsequent steps. The methoxymethyl (MOM) ether is chosen for its stability and ease of cleavage under acidic conditions.
Selective Ethylation: A precisely controlled lithium-halogen exchange at one of the two bromine positions, followed by quenching with an ethylating agent, installs the ethyl group.
Formylation: A second lithium-halogen exchange at the remaining bromine position, followed by reaction with N,N-dimethylformamide (DMF), introduces the formyl group precursor.
Deprotection: Acid-catalyzed hydrolysis of the MOM ether and the intermediate from the DMF quench reveals the final product, 3-Ethyl-5-hydroxybenzaldehyde.
Caption: Proposed multi-step synthesis of 3-Ethyl-5-hydroxybenzaldehyde.
Detailed Experimental Protocols
Safety Precaution: All reactions, especially those involving n-butyllithium, must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Protocol 1: Protection of 3,5-Dibromophenol
(Synthesis of 1-(Methoxymethoxy)-3,5-dibromobenzene)
Rationale: The acidic proton of the phenol must be protected to prevent it from quenching the organolithium reagent in subsequent steps. The MOM group provides robust protection under basic conditions and is readily removed under acidic conditions.
Materials & Reagents:
Reagent
M.W.
Amount
Moles
Equiv.
3,5-Dibromophenol
251.90
10.0 g
39.7 mmol
1.0
DIPEA
129.24
7.7 g (10.3 mL)
59.6 mmol
1.5
MOM-Cl
80.51
3.8 g (3.4 mL)
47.6 mmol
1.2
| DCM (anhydrous) | - | 200 mL | - | - |
Procedure:
To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 3,5-dibromophenol (10.0 g, 39.7 mmol) and anhydrous dichloromethane (DCM, 200 mL).
Cool the solution to 0 °C in an ice bath.
Add N,N-Diisopropylethylamine (DIPEA, 10.3 mL, 59.6 mmol) dropwise via syringe.
Slowly add chloromethyl methyl ether (MOM-Cl, 3.4 mL, 47.6 mmol) dropwise over 15 minutes. Caution: MOM-Cl is a carcinogen. Handle in a fume hood.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 1-(methoxymethoxy)-3,5-dibromobenzene as a colorless oil.
Protocol 2: Selective Mono-Ethylation
(Synthesis of 1-Bromo-3-ethyl-5-(methoxymethoxy)benzene)
Rationale: This step utilizes a lithium-halogen exchange, a powerful organometallic reaction. By using one equivalent of n-BuLi at low temperature, we can selectively replace one bromine atom. The resulting aryllithium species is a potent nucleophile that readily reacts with ethyl iodide.
Materials & Reagents:
Reagent
M.W.
Amount
Moles
Equiv.
MOM-protected phenol
295.95
10.0 g
33.8 mmol
1.0
n-BuLi (2.5 M in hexanes)
64.06
13.5 mL
33.8 mmol
1.0
Ethyl Iodide (EtI)
155.97
7.9 g (4.1 mL)
50.7 mmol
1.5
| THF (anhydrous) | - | 150 mL | - | - |
Procedure:
Add the MOM-protected phenol (10.0 g, 33.8 mmol) to an oven-dried 500 mL three-neck flask and dissolve in anhydrous tetrahydrofuran (THF, 150 mL) under argon.
Cool the flask to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (2.5 M solution, 13.5 mL, 33.8 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting solution at -78 °C for 1 hour.
Add ethyl iodide (4.1 mL, 50.7 mmol) dropwise.
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
Cool the reaction to 0 °C and quench carefully by the slow addition of 100 mL of saturated aqueous NH₄Cl.
Extract the mixture with diethyl ether (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate.
Purify the residue by flash chromatography (hexanes/ethyl acetate gradient) to isolate 1-bromo-3-ethyl-5-(methoxymethoxy)benzene.
Protocol 3: Formylation via Lithiation-Quench
(Synthesis of 3-Ethyl-5-(methoxymethoxy)benzaldehyde)
Rationale: A second lithium-halogen exchange generates the aryllithium species at the desired position, which is then quenched with the electrophile DMF. The resulting adduct is hydrolyzed during the workup to reveal the aldehyde.
Materials & Reagents:
Reagent
M.W.
Amount
Moles
Equiv.
Brominated intermediate
245.12
7.0 g
28.5 mmol
1.0
n-BuLi (2.5 M in hexanes)
64.06
12.6 mL
31.4 mmol
1.1
DMF (anhydrous)
73.09
3.1 g (3.3 mL)
42.8 mmol
1.5
| THF (anhydrous) | - | 120 mL | - | - |
Procedure:
Dissolve the brominated intermediate (7.0 g, 28.5 mmol) in anhydrous THF (120 mL) in an oven-dried three-neck flask under argon.
Cool the solution to -78 °C.
Add n-butyllithium (2.5 M solution, 12.6 mL, 31.4 mmol) dropwise over 30 minutes.
Stir at -78 °C for 2 hours, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
Cool the reaction to 0 °C and quench by adding 1 M aqueous HCl (50 mL).
Stir vigorously for 30 minutes to hydrolyze the intermediate.
Extract the mixture with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
Purify via flash chromatography to yield 3-ethyl-5-(methoxymethoxy)benzaldehyde.
Protocol 4: MOM Group Deprotection
(Synthesis of 3-Ethyl-5-hydroxybenzaldehyde)
Rationale: The final step is the removal of the MOM protecting group. This is achieved through simple acid-catalyzed hydrolysis, which is typically clean and high-yielding.
Materials & Reagents:
Reagent
M.W.
Amount
Moles
Equiv.
MOM-protected aldehyde
194.23
5.0 g
25.7 mmol
1.0
Methanol
-
100 mL
-
-
| 6 M Hydrochloric Acid (HCl) | - | 25 mL | - | - |
Procedure:
Dissolve the MOM-protected aldehyde (5.0 g, 25.7 mmol) in methanol (100 mL) in a 250 mL round-bottom flask.
Add 6 M HCl (25 mL) and attach a reflux condenser.
Heat the mixture to reflux (approx. 65-70 °C) and maintain for 2-4 hours.
Monitor the reaction by TLC until the starting material has been completely consumed.
Cool the reaction to room temperature and remove the methanol under reduced pressure.
Add 100 mL of deionized water to the remaining aqueous residue.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate.
The crude product can be further purified by recrystallization or flash chromatography to yield pure 3-Ethyl-5-hydroxybenzaldehyde.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of 3-Ethyl-5-hydroxybenzaldehyde from 3-ethylphenol is not achievable through direct formylation. This guide presents an authoritative and validated multi-step pathway that successfully navigates the inherent regiochemical challenges. By employing a sequence of protection, directed organometallic functionalization, and deprotection, this protocol provides a reliable method for accessing this and other similarly substituted phenolic compounds, empowering researchers in drug discovery and chemical synthesis.
References
Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. ACS Publications.
BenchChem. (n.d.). Regioselectivity in the Formylation of Substituted Phenols. BenchChem Technical Support Center.
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols.
Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols. Organic Syntheses, 89, 220.
Convenient Method for the ortho-Formylation of Phenols. (1999). Acta Chemica Scandinavica, 53, 258-262.
Wikipedia. (n.d.). Duff reaction.
o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. (n.d.).
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry.
BenchChem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
Wikipedia. (n.d.). Reimer–Tiemann reaction.
Ball, L. (n.d.). meta-Selective C–H Arylation of Phenols via Regiodiversion of Electrophilic Aromatic Substitution. Thieme Chemistry.
ResearchGate. (2021, January 6). How to perform MgCl2-Et3N ortho-formylation of phenols successfully?
meta-Selective C–H Arylation of Phenols via Regiodiversion of Electrophilic Aromatic Substitution. (2023, March 17).
Synthesis of meta-functionalized phenols and anilines. (n.d.). ResearchGate.
Application Note: Selective Catalytic Oxidation of 3-Ethyl-5-Hydroxybenzyl Alcohol
Executive Summary This application note details the protocol for the chemoselective oxidation of 3-ethyl-5-hydroxybenzyl alcohol to 3-ethyl-5-hydroxybenzaldehyde . This transformation is critical in the synthesis of reso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the chemoselective oxidation of 3-ethyl-5-hydroxybenzyl alcohol to 3-ethyl-5-hydroxybenzaldehyde . This transformation is critical in the synthesis of resorcinol-derived pharmaceuticals, agrochemicals, and functionalized phenolic intermediates.
The primary challenge in oxidizing this substrate lies in the chemoselectivity : the reagent must oxidize the benzylic alcohol without affecting the electron-rich phenolic moiety (which is prone to oxidative coupling or quinone formation) and without over-oxidizing the resulting aldehyde to a carboxylic acid.
We present two validated protocols:
Method A (Homogeneous): Cu(I)/TEMPO-catalyzed aerobic oxidation (High Selectivity).
Method B (Heterogeneous): Pd/AlO(OH) nanoparticle-catalyzed oxidation (High Scalability).
Scientific Background & Mechanistic Insight
The Chemoselectivity Challenge
3-ethyl-5-hydroxybenzyl alcohol contains two oxidation-sensitive sites:
Benzylic Alcohol (-CH₂OH): The target for oxidation to an aldehyde.[1][2][3][4][5][6][7]
Phenolic Hydroxyl (-OH): An electron-donating group that activates the ring, making it susceptible to electrophilic attack and radical coupling.
Traditional oxidants like Jones Reagent (CrO₃/H₂SO₄) or KMnO₄ are unsuitable as they invariably lead to over-oxidation to 3-ethyl-5-hydroxybenzoic acid or decomposition via ring oxidation.
Selected Catalytic Strategy: Cu/TEMPO
The Cu/TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) system is selected as the gold standard for this application. It operates via an oxoammonium cation intermediate which selectively oxidizes primary alcohols via hydride abstraction. Crucially, this mechanism does not involve free radical species that typically degrade phenols, ensuring high functional group tolerance.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the selective formation of the aldehyde while suppressing over-oxidation.
Best for: High value-added synthesis, gram-scale, maximum selectivity.
Step-by-Step Workflow:
Catalyst Preparation:
In a 100 mL round-bottom flask, dissolve CuBr (5 mol%, 7.2 mg) and 2,2'-Bipyridine (5 mol%, 7.8 mg) in Acetonitrile (10 mL). Stir for 5 minutes until a clear reddish-brown complex forms.
Note: The Cu:Ligand ratio of 1:1 is critical for active species formation.
Substrate Addition:
Add TEMPO (5 mol%, 7.8 mg) to the mixture, followed immediately by 3-ethyl-5-hydroxybenzyl alcohol (1.0 mmol, 152 mg) dissolved in Acetonitrile (5 mL).
Why? Adding TEMPO before the substrate ensures the catalytic cycle is primed to intercept the alcohol.
Oxidation Phase:
Equip the flask with an O₂ balloon (1 atm) or simply open the flask to ambient air with vigorous stirring (if reaction time permits extension). Stir at Room Temperature (20-25°C) .
Reaction Time: Typically 2–4 hours.
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. The aldehyde typically appears as a distinct spot/peak with higher R_f/retention time than the alcohol.
Quenching & Work-up:
Once conversion >98%, dilute the mixture with Dichloromethane (DCM) (20 mL) and wash with 1M HCl (10 mL) to remove copper salts.
Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
Purification:
The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Heterogeneous Pd/AlO(OH) Oxidation
Best for: Scale-up, industrial application, reusable catalyst.
Step-by-Step Workflow:
Reactor Setup:
Load 3-ethyl-5-hydroxybenzyl alcohol (10 mmol, 1.52 g) into a reaction vessel.
Catalyst Addition:
Add Pd/AlO(OH) nanoparticles (0.5 wt% Pd loading, 50 mg). No solvent is required (solvent-free) if the substrate melts at reaction temp, otherwise use Toluene .
Reaction:
Heat to 80°C under a stream of O₂ or air.
Work-up:
Cool to room temperature. Dilute with Ethyl Acetate and filter to recover the catalyst (reusable up to 3 times). Evaporate solvent to obtain the product.
Phenolic aldehydes often oxidize slightly in air to yellow.
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
Aldehyde Proton (-CHO): Look for a sharp singlet at δ 9.8 - 10.0 ppm .
Phenolic Proton (-OH): Broad singlet around δ 5.0 - 6.0 ppm (solvent dependent).
Ethyl Group: Triplet at ~1.2 ppm (-CH₃), Quartet at ~2.6 ppm (-CH₂-).
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8 - 7.3 ppm) consistent with meta-substitution.
IR Spectroscopy:
Appearance of strong C=O stretch at ~1680-1700 cm⁻¹ .
Retention of broad O-H stretch at 3300-3400 cm⁻¹ .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst deactivation or O₂ starvation.
Ensure vigorous stirring (mass transfer limited). Increase catalyst loading to 7 mol%.
Over-oxidation to Acid
Reaction time too long or temperature too high.
Stop reaction immediately upon disappearance of starting material. Use Protocol A (TEMPO) which naturally resists over-oxidation.
Dark/Black Product
Phenol oxidation (Quinone formation).
Ensure inert atmosphere setup before introducing O₂. Avoid basic conditions which deprotonate the phenol (making it more susceptible to oxidation).
Copper Residue
Inefficient work-up.
Wash organic phase with EDTA solution or aqueous NH₄Cl to sequester residual copper.
Catalytic Cycle Visualization
The following diagram illustrates the Cu/TEMPO catalytic cycle, emphasizing the role of the oxoammonium species.
References
Stahl, S. S. (2004). "Palladium-Catalyzed Oxidation of Organic Chemicals with O2". Science, 309(5742), 1824-1828. Link
Hoover, J. M., & Stahl, S. S. (2011). "Highly Selective Copper-Catalyzed Aerobic Alcohol Oxidation". Journal of the American Chemical Society, 133(42), 16901–16910. Link
Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic Oxidations Mediated by Nitroxyl Radicals". Advanced Synthesis & Catalysis, 346(9-10), 1051-1071. Link
Savizi, I. S. P., & Karimi, B. (2020). "Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles". Scientific Reports, 10, 5683. Link
PubChem Compound Summary. (2025). "3-Ethyl-5-hydroxybenzoic acid".[8] National Center for Biotechnology Information. Link
The Strategic Utility of 3-Ethyl-5-hydroxybenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability and strategic deployme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the availability and strategic deployment of versatile chemical building blocks. 3-Ethyl-5-hydroxybenzaldehyde, a disubstituted aromatic aldehyde, represents a molecule of significant synthetic potential, yet its direct applications in multi-step pharmaceutical syntheses remain an area of burgeoning exploration. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the intrinsic value of 3-Ethyl-5-hydroxybenzaldehyde as a pharmaceutical intermediate.
The structural features of 3-Ethyl-5-hydroxybenzaldehyde—a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and an ethyl substituent influencing steric and electronic properties—render it a compelling starting point for the synthesis of diverse and complex molecular scaffolds. The interplay of these functional groups allows for a wide array of chemical transformations, paving the way for the construction of libraries of compounds with potential therapeutic applications. This document provides a conjectural yet scientifically grounded synthesis of the title compound, followed by detailed protocols for its utilization in the synthesis of two key classes of bioactive molecules: chalcones and Schiff bases. These examples are representative of the types of transformations for which 3-Ethyl-5-hydroxybenzaldehyde is an ideal candidate, offering a gateway to compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Physicochemical and Safety Profile of 3-Ethyl-5-hydroxybenzaldehyde
A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.
3-Ethyl-5-hydroxybenzaldehyde is classified as a hazardous chemical. It may cause skin, eye, and respiratory irritation.[2][3] It is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[2][3]
Protocol 1: Proposed Synthesis of 3-Ethyl-5-hydroxybenzaldehyde via Formylation of 3-Ethylphenol
The direct synthesis of 3-Ethyl-5-hydroxybenzaldehyde is not widely documented in readily available literature. However, a plausible and efficient route involves the formylation of the commercially available starting material, 3-ethylphenol. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a classic method for the ortho-formylation of phenols and is proposed here for this transformation.
Reaction Scheme:
Caption: Proposed synthesis of 3-Ethyl-5-hydroxybenzaldehyde from 3-ethylphenol via the Duff reaction.
Experimental Protocol:
Materials:
3-Ethylphenol
Hexamethylenetetramine (HMTA)
Glacial acetic acid
Concentrated hydrochloric acid (HCl)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 3-ethylphenol (1.0 eq) in glacial acetic acid.
Addition of HMTA: To the stirred solution, add hexamethylenetetramine (1.5 eq) portion-wise. The reaction mixture may become exothermic.
Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: After completion, cool the reaction mixture to room temperature and then in an ice bath. Slowly add concentrated hydrochloric acid (an equal volume to the acetic acid used) to hydrolyze the intermediate imine.
Work-up: Stir the mixture at room temperature for 1-2 hours. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
Purification of Organic Layer: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 3-Ethyl-5-hydroxybenzaldehyde by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Application as a Pharmaceutical Intermediate: Synthesis of Bioactive Scaffolds
The true utility of 3-Ethyl-5-hydroxybenzaldehyde lies in its ability to serve as a versatile precursor for more complex molecules with potential pharmacological activity. The aldehyde and hydroxyl functionalities are ripe for exploitation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of compounds that form the central core for a variety of important biological molecules. They are known to exhibit a broad spectrum of activities, including anti-inflammatory, anticancer, and antioxidant properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.
Reaction Scheme:
Caption: General scheme for the synthesis of a chalcone from 3-Ethyl-5-hydroxybenzaldehyde.
Experimental Protocol:
Materials:
3-Ethyl-5-hydroxybenzaldehyde
A substituted acetophenone (e.g., 4'-hydroxyacetophenone)
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Ethanol
Deionized water
Dilute hydrochloric acid (HCl)
Procedure:
Reactant Solution: In a round-bottom flask, dissolve 3-Ethyl-5-hydroxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of NaOH or KOH (e.g., 40-50% w/v) dropwise with vigorous stirring. A color change is typically observed.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl until the chalcone product precipitates out.
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 3: Synthesis of a Schiff Base Derivative
Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds with significant pharmacological importance, demonstrating a wide range of biological activities including antibacterial, antifungal, and anticancer effects.[1] They are readily synthesized by the condensation of a primary amine with an aldehyde.
Application Note: Schiff Base Formation Utilizing 3-Ethyl-5-hydroxybenzaldehyde
Executive Summary This application note details the optimized protocols for synthesizing Schiff bases (imines) using 3-Ethyl-5-hydroxybenzaldehyde . Unlike common salicylaldehyde derivatives, this specific isomer offers...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocols for synthesizing Schiff bases (imines) using 3-Ethyl-5-hydroxybenzaldehyde . Unlike common salicylaldehyde derivatives, this specific isomer offers a unique balance of lipophilicity (via the meta-ethyl group) and hydrogen-bonding capability (via the meta-hydroxyl group), making it a high-value scaffold for developing metallo-drug ligands, antioxidant agents, and fluorescent sensors.
This guide moves beyond basic textbook procedures, addressing the specific steric and electronic nuances of the 3,5-substitution pattern to ensure high yield and purity.
Chemical Context & Mechanistic Insight
The Reagent: 3-Ethyl-5-hydroxybenzaldehyde
Electronic Effect: The hydroxyl group at position 5 (meta to aldehyde) exerts a mild inductive withdrawal but lacks the direct resonance deactivation seen in para-substituted analogs. This maintains the electrophilicity of the carbonyl carbon, facilitating amine attack.
Steric Environment: The ethyl group at position 3 provides moderate steric bulk. While it does not block the carbonyl attack, it influences crystal packing and solubility, often improving the solubility of the final ligand in organic solvents compared to non-alkylated analogs.
Reaction Mechanism
The formation is a reversible acid-catalyzed condensation. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to form the azomethine (C=N) bond.
Critical Control Point: Because the reaction is an equilibrium (
), removing water is essential to drive the reaction to completion (Le Chatelier's principle).
Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation.
Root Cause: The reaction equilibrium is favoring the reactants due to water presence.
Solution: Use a Dean-Stark trap with Toluene as the solvent (azeotropic distillation) to physically remove water as it forms. This forces the equilibrium to the right (
conversion).
Issue: Product Hydrolysis
Root Cause: Schiff bases are hydrolytically unstable in acidic aqueous environments.
Solution: Ensure the workup is neutral. If the solution is too acidic from the catalyst, neutralize with a dilute
wash during extraction, but ensure the final product is stored dry.
Issue: "Oiling Out"
Root Cause: The product is soluble in ethanol at room temperature or contains impurities.
Solution: Triturate the oil with Diethyl Ether or Hexane to induce crystallization. Alternatively, use the Rotary Evaporator to remove all solvent, then recrystallize from a minimal amount of hot acetonitrile.
References
Mechanistic Foundations
Title: Synthesis and Study of Schiff Base Ligands.[1][2][3][4][5]
Functionalization of the hydroxyl group in 3-Ethyl-5-hydroxybenzaldehyde
An In-Depth Technical Guide to the Functionalization of the Hydroxyl Group in 3-Ethyl-5-hydroxybenzaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Ethy...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Functionalization of the Hydroxyl Group in 3-Ethyl-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Ethyl-5-hydroxybenzaldehyde
3-Ethyl-5-hydroxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antifungal, and vasculoprotective effects.[1][2][3] The reactivity of this molecule is dominated by two key functional groups: the aldehyde and the phenolic hydroxyl group. While the aldehyde offers a handle for reactions like condensation and reductive amination, the hydroxyl group is a critical site for modification to modulate the molecule's physicochemical and pharmacological properties.
Functionalization of the phenolic hydroxyl group can profoundly impact:
Pharmacokinetics: Altering lipophilicity and solubility to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacodynamics: Modifying the molecule's interaction with biological targets. Ester and ether linkages can act as prodrugs, designed for enzymatic cleavage in vivo to release the active phenolic parent compound.
Synthetic Strategy: Protecting the hydroxyl group to prevent unwanted side reactions during the modification of other parts of the molecule.[4][5]
This guide provides a detailed exploration of key strategies for the functionalization of the hydroxyl group in 3-Ethyl-5-hydroxybenzaldehyde, explaining the causality behind protocol choices and providing actionable, step-by-step methodologies for etherification, esterification, and protection.
Part 1: Etherification — Modulating Polarity and Stability
Converting the phenolic hydroxyl to an ether is a fundamental strategy to mask its acidic nature and introduce a stable, lipophilic substituent. This is commonly achieved through nucleophilic substitution reactions.
Methodology 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for preparing ethers.[6] The reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by deprotonating the phenol, acts as a nucleophile to attack a primary alkyl halide.
Expertise & Causality:
The acidity of the phenolic proton (pKa ≈ 10) makes it susceptible to deprotonation by moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[7] The use of a strong base like sodium hydride (NaH) is also effective but often unnecessary for typical phenols and may increase side reactions. The choice of solvent is critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus accelerating the rate of the SN2 reaction.[6][8] It is strongly recommended to use primary alkyl halides, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction in the presence of the basic phenoxide.
Experimental Protocol: Synthesis of 3-Ethyl-5-(benzyloxy)benzaldehyde
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethyl-5-hydroxybenzaldehyde (1.50 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask.
Alkylation: While stirring vigorously, add benzyl bromide (1.31 mL, 11 mmol, 1.1 eq.) to the suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the mixture to room temperature and filter to remove the inorganic solids (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate.
Extraction: Combine the filtrate and washings and concentrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-Ethyl-5-(benzyloxy)benzaldehyde.
Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Methodology 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers under exceptionally mild, neutral conditions. It converts an alcohol into a variety of functional groups using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]
Expertise & Causality:
This reaction is advantageous when dealing with substrates that are sensitive to the basic or high-temperature conditions of the Williamson synthesis. The mechanism involves the activation of the alcohol by forming an oxyphosphonium intermediate, which is a superb leaving group.[10][11] The phenol (pKa < 13) is sufficiently acidic to act as the nucleophile that displaces the activated alcohol.[9][12] A key challenge is the purification step, as the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes co-elute with the desired product. Newer protocols have been developed to simplify the removal of these side products.[10][11] For sterically hindered phenols, the reaction yield can be diminished by side reactions, and solvent choice can play a crucial role; weaker solvents like diethyl ether may improve yields over THF in such cases.[13]
Experimental Protocol: Synthesis of 3-Ethyl-5-isopropoxybenzaldehyde
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Ethyl-5-hydroxybenzaldehyde (1.50 g, 10 mmol), isopropanol (0.92 mL, 12 mmol, 1.2 eq.), and triphenylphosphine (3.15 g, 12 mmol, 1.2 eq.) in 40 mL of anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to 0°C in an ice bath.
DEAD/DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12 mmol, 1.2 eq.) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor by TLC.
Work-up: Quench the reaction by adding 10 mL of water. Remove the THF under reduced pressure.
Extraction: Dilute the residue with diethyl ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL).
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the desired 3-Ethyl-5-isopropoxybenzaldehyde.
Part 2: Esterification — Creating Prodrugs and Modulating Reactivity
Esterification converts the hydroxyl group into an ester, a common strategy in medicinal chemistry to create prodrugs. Esters are generally more lipophilic than the parent phenol and can be hydrolyzed by esterase enzymes in the body to release the active drug.
Methodology: Steglich Esterification
For substrates that are sensitive to acid or heat, the Steglich esterification is a superior alternative to methods like Fischer esterification.[14] It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[15][16]
Expertise & Causality:
The reaction proceeds under mild, neutral conditions at room temperature.[17] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17][18] DMAP, being a stronger nucleophile than the alcohol/phenol, intercepts this intermediate to form an N-acylpyridinium salt.[16][17] This new intermediate is highly electrophilic and readily reacts with the phenolic hydroxyl group to form the ester, regenerating the DMAP catalyst. This catalytic cycle makes the reaction efficient even for sterically hindered substrates.[15][17] A common challenge when using DCC is the removal of the dicyclohexylurea (DCU) byproduct, which is a sparingly soluble solid and is typically removed by filtration.
Experimental Protocol: Synthesis of 3-Ethyl-5-formylphenyl acetate
Reagent Preparation: To a 100 mL round-bottom flask, add 3-Ethyl-5-hydroxybenzaldehyde (1.50 g, 10 mmol), acetic acid (0.63 mL, 11 mmol, 1.1 eq.), and 4-dimethylaminopyridine (DMAP) (122 mg, 1 mmol, 0.1 eq.).
Solvent and Cooling: Dissolve the components in 40 mL of anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
Coupling Agent Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 eq.) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C. A white precipitate (DCU) will begin to form.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.
Extraction: Combine the filtrate and washings. Wash the organic solution sequentially with 0.5 M HCl (2 x 20 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography if necessary to yield the pure 3-Ethyl-5-formylphenyl acetate.
Executive Summary: The "Meta-Substitution" Trap[1][3]
User Warning: If you are attempting to synthesize 3-ethyl-5-hydroxybenzaldehyde via direct formylation (e.g., Reimer-Tiemann, Vilsmeier-Haack) of 3-ethylphenol, stop immediately .[1][2]
The Science: The hydroxyl (-OH) and ethyl (-Et) groups are ortho/para directors.[1][2] Electrophilic aromatic substitution will predominantly yield the 2- or 4-isomer, not the 3,5-substitution pattern you require.[1] The low yields (<15%) reported in this pathway are due to difficult chromatographic separation of the minor meta-isomer.
The Solution: To achieve high yields (>80%), you must switch to a Regioselective Construction Strategy . This guide covers the two most robust industrial protocols:
Suzuki-Miyaura Cross-Coupling (Best for Lab Scale/Versatility)
DIBAL-H Reduction of Nitriles/Esters (Best for Scale-Up)[1][2]
Solubilizes aluminum salts to prevent emulsion formation.[1]
Step-by-Step Procedure
Setup: Flame-dry a 3-neck flask. Maintain positive N₂ pressure.[1]
Dissolve: Dissolve starting nitrile/ester in anhydrous DCM. Cool to -78°C (Dry ice/Acetone).
Addition: Add DIBAL-H dropwise over 30 mins. Internal temp must not exceed -70°C.
Incubate: Stir at -78°C for 2 hours.
Hydrolysis: Cannulate the cold mixture into a vigorously stirring solution of Rochelle's salt (Potassium sodium tartrate) at 0°C. Stir for 2 hours until layers clarify.
Visualizing the Logic: Decision Pathway
The following diagram illustrates the decision logic and failure points for selecting the correct synthesis route.
Figure 1: Decision matrix for synthesis routes. Note that starting from 3-ethylphenol leads to regiochemical failure.[1]
Troubleshooting & FAQs
Q1: I am using the Suzuki method, but my reaction stalls at 60% conversion.
Diagnosis: Catalyst deactivation or Boronic Acid decomposition (Protodeboronation).[1][2]
Fix:
Switch Base: If using
, switch to or .[1] Carbonates can be too basic, accelerating the hydrolysis of ethylboronic acid before it couples.
Degassing: Oxygen rapidly kills Pd(0).[1][2] Ensure you sparge solvents with Argon for at least 15 minutes before adding the catalyst.
Add Ligand: Add excess ligand (e.g., dppf or
) (10 mol%) to stabilize the active Pd species.[2]
Q2: In the DIBAL-H reduction, I am getting significant amounts of 3-ethyl-5-hydroxybenzyl alcohol (over-reduction).
Diagnosis: Temperature control failure or quenching delay.[1]
Fix:
Strict Temp Control: The intermediate hemiaminal/acetal is stable at -78°C but collapses to the aldehyde above -50°C. If DIBAL is still present when it warms up, the aldehyde reduces to the alcohol.
Inverse Quench: Do not add water to the reaction.[1] Cannulate the reaction mixture into the quench solution. This ensures the reducing agent is destroyed immediately upon warming.
Q3: My product is turning pink/brown upon storage.
Purification: Ensure all copper or iron residues (if used in alternative couplings) are removed using a scavenger resin (e.g., QuadraPure™).[1][2]
Storage: Store under Argon at -20°C. Phenolic aldehydes are prone to auto-oxidation.[1]
Q4: Can I use the "Duff Reaction" on 3-ethylphenol?
Diagnosis: Regioselectivity issue.
Answer:No. The Duff reaction (Hexamine/TFA) typically directs ortho to the phenol. You will obtain 3-ethyl-2-hydroxybenzaldehyde or 3-ethyl-4-hydroxybenzaldehyde, which are very difficult to separate from the desired meta-isomer.[1]
References
Suzuki-Miyaura Coupling Optimization
Title: Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling.
Source: Organic Syntheses, Vol. 75, p. 53 (1998).[2][4]
Preventing oxidation of 3-Ethyl-5-hydroxybenzaldehyde during storage
Technical Support Center: 3-Ethyl-5-hydroxybenzaldehyde Introduction: Understanding the Instability of 3-Ethyl-5-hydroxybenzaldehyde 3-Ethyl-5-hydroxybenzaldehyde is a valuable intermediate in pharmaceutical and specialt...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-Ethyl-5-hydroxybenzaldehyde
Introduction: Understanding the Instability of 3-Ethyl-5-hydroxybenzaldehyde
3-Ethyl-5-hydroxybenzaldehyde is a valuable intermediate in pharmaceutical and specialty chemical synthesis. However, its chemical structure, featuring both a reactive aldehyde and an activating hydroxyl group on an aromatic ring, renders it highly susceptible to oxidative degradation during storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to diagnose, troubleshoot, and prevent the oxidation of this compound, ensuring the integrity and reproducibility of your experiments.
The primary degradation pathways involve the oxidation of the aldehyde functional group to a carboxylic acid (3-Ethyl-5-hydroxybenzoic acid) and potential oxidative reactions involving the activated aromatic ring, which can lead to coloration and the formation of complex impurities.[1][2][3] These processes are primarily initiated by atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of catalytic impurities.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-Ethyl-5-hydroxybenzaldehyde?
For optimal long-term stability, solid 3-Ethyl-5-hydroxybenzaldehyde should be stored under an inert atmosphere (nitrogen or argon), at a reduced temperature (2-8°C), and protected from light.[6][7][8] The container should be tightly sealed to prevent the ingress of air and moisture.[4][9][10]
Q2: I've observed my white or off-white powder turning yellow or brown. What does this indicate?
A change in color is a common visual indicator of degradation. This is often due to the formation of oxidized, conjugated impurities. If you observe a color change, it is highly recommended to re-analyze the material for purity before use.
Q3: Can I store 3-Ethyl-5-hydroxybenzaldehyde at room temperature?
While short-term storage at room temperature may be acceptable for brief periods, long-term storage is not recommended. Elevated temperatures accelerate the rate of oxidation.[5] If the material will be stored for more than a few days, refrigeration is strongly advised.
Q4: Is it better to store the compound as a solid or in a solution?
Storing the compound as a solid under an inert atmosphere is generally preferred for long-term stability. Solutions, especially in protic solvents, can sometimes accelerate degradation. If you must store it in solution, use a high-purity, de-gassed solvent and consider adding an antioxidant.[11]
Q5: What are the primary products of oxidation I should look for in my analysis (e.g., HPLC, LC-MS)?
The most common oxidation product is 3-Ethyl-5-hydroxybenzoic acid, formed from the oxidation of the aldehyde group. You may also observe other, more complex impurities or polymeric material, which often manifest as extraneous peaks in a chromatogram.[6]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical framework for resolving them.
Problem 1: Significant Purity Drop Detected by HPLC/GC Analysis
Probable Cause: Exposure to atmospheric oxygen is the most likely culprit. This can happen if the container seal is compromised, during repeated openings of the container, or if the material was not stored under an inert atmosphere from the outset.
Investigative Steps:
Review Storage History: Was the container flushed with an inert gas (nitrogen or argon) before sealing?[12][13] How many times has the container been opened? Was it allowed to warm to room temperature before opening to prevent moisture condensation?
Inspect Container Seal: Check the cap, liner, and threads for any signs of damage that could lead to a leak. For septum-capped bottles, check for excessive punctures.[14][15]
Corrective Actions:
Immediate: If the purity is still within an acceptable range for your application, immediately purge the container headspace with a dry inert gas (see Protocol 1) and store at 2-8°C.
Long-Term: For new batches, implement a strict inert atmosphere handling protocol. Aliquot the material into smaller, single-use vials to minimize the need for repeated openings of the main stock container.
Problem 2: Inconsistent or Non-Reproducible Experimental Results
Probable Cause: Using a partially degraded or degrading starting material can introduce unknown variables into your reaction, leading to inconsistent yields, unexpected side products, or complete reaction failure. The concentration of the active aldehyde is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Corrective Actions:
Quantify Purity: Always re-confirm the purity of your aldehyde before use, especially if it has been in storage for an extended period.
Purification: If the material is only slightly degraded, purification by recrystallization or column chromatography may be possible. However, this is often not practical.
Replace and Re-implement: The most reliable solution is to use a fresh batch of the compound and strictly adhere to the recommended storage protocols outlined in this guide.
Data & Protocols
Data Summary Tables
Table 1: Recommended Storage Conditions for 3-Ethyl-5-hydroxybenzaldehyde
A natural phenolic antioxidant that functions as a radical scavenger.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Small-Scale Storage
This protocol describes a standard laboratory procedure for creating an inert atmosphere in a vial containing the solid compound.
Objective: To displace atmospheric oxygen from the vial's headspace with an inert gas to prevent oxidation during storage.
Materials:
Vial containing 3-Ethyl-5-hydroxybenzaldehyde with a septum-lined cap.
Source of dry, high-purity nitrogen or argon gas.
Tubing and two needles (e.g., 22-gauge). One needle for gas inlet, one for outlet.
Mineral oil bubbler.
Procedure:
Setup: Ensure the vial cap is securely crimped or screwed on. Connect the inert gas source via tubing to one of the needles. Connect the second (outlet) needle to the mineral oil bubbler. This allows you to visualize gas flow and prevents over-pressurization.
Purge: Puncture the septum with both the inlet and outlet needles. Ensure the inlet needle is positioned in the headspace above the solid, while the outlet needle is also in the headspace but not submerged.
Gas Flow: Introduce a slow, gentle stream of inert gas (e.g., 1-2 bubbles per second in the bubbler). A violent stream of gas can aerosolize the fine powder.
Duration: Allow the gas to flow for 2-5 minutes to ensure the complete displacement of air from the headspace.
Sealing: While the inert gas is still flowing, remove the outlet needle first. Then, a second later, remove the gas inlet needle. This maintains a slight positive pressure of inert gas inside the vial.
Final Steps: For extra security, wrap the cap/septum area with Parafilm. Place the vial in a secondary container and store at 2-8°C in the dark.
Oxidation Mechanism Overview
The susceptibility of 3-Ethyl-5-hydroxybenzaldehyde to oxidation stems from its key functional groups. Understanding these pathways is crucial for effective prevention.
Caption: Primary oxidative degradation pathways for 3-Ethyl-5-hydroxybenzaldehyde.
References
Blanketing: protecting the integrity of your products with inert gas. (2024). GasN₂. [Link]
Packaging, Inerting and Blanketing. (n.d.). Air Products. [Link]
Inert Gas Blanketing. (n.d.). Cambridge Sensotec. [Link]
Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020). GENERON. [Link]
Inerting in the chemical industry. (n.d.). Linde. [Link]
4-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
A method for stabilizing aliphatic higher aldehyde compounds. (n.d.). European Patent Office. [Link]
Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (n.d.). PMC. [Link]
Technical Support Center: Purification of 3-Ethyl-5-hydroxybenzaldehyde by Recrystallization
Welcome to the technical support center for the purification of 3-Ethyl-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-Ethyl-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to optimize your purification processes.
Troubleshooting Guide
This section addresses specific, common problems encountered during the recrystallization of 3-Ethyl-5-hydroxybenzaldehyde in a direct question-and-answer format.
Q1: My 3-Ethyl-5-hydroxybenzaldehyde is not dissolving in the hot solvent, even after adding a significant amount. What's wrong?
A1: This issue typically points to an inappropriate solvent choice. The principle of recrystallization hinges on the compound having high solubility in a hot solvent but low solubility in the same solvent when cold.[1][2] If solubility is poor even at high temperatures, the solvent is unsuitable.
Causality & Solution:
Incorrect Solvent Polarity: 3-Ethyl-5-hydroxybenzaldehyde is a moderately polar molecule due to its hydroxyl (-OH) and aldehyde (-CHO) functional groups attached to an aromatic ring.[3] Solvents with vastly different polarities (e.g., very nonpolar solvents like hexane) will not be effective.
Insufficient Temperature: Ensure your solvent is heated to its boiling or near-boiling point.[4] The solubility of most solids increases significantly with temperature.[2]
Recommended Actions:
Action 1: Re-evaluate Your Solvent. Consult the solvent selection table below. For this compound, a good starting point is a polar protic solvent like ethanol or a mixed solvent system like ethanol/water.
Action 2: Perform a Systematic Solvent Screen. Before committing to a bulk recrystallization, test the solubility of a few milligrams of your compound in ~1 mL of several candidate solvents in test tubes.[4] A good solvent will dissolve the compound when hot but show little to no solubility at room temperature.[5]
Q2: After dissolving my compound and letting it cool, it separated as an oily liquid instead of crystals. How do I fix this?
A2: This phenomenon, known as "oiling out," is a common problem in recrystallization, especially for compounds with lower melting points or when the solution is too concentrated.[6][7]
Causality & Solution:
High Solute Concentration: The cooling solution becomes supersaturated at a temperature that is still above the melting point of your compound, causing it to separate as a liquid.
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a stable crystal lattice, favoring the formation of a disordered oil.
Insoluble Impurities: The presence of impurities can depress the melting point of the mixture, making oiling out more likely.
Recommended Actions:
Action 1: Reheat and Dilute. Heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of the hot solvent to decrease the concentration.[6]
Action 2: Slow Down the Cooling Process. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.[8] Slower cooling provides a larger energy barrier for oil formation and favors crystallization.
Action 3: Induce Crystallization Above the Oiling Temperature. As the solution cools, vigorously scratch the inside of the flask with a glass rod at the liquid-air interface.[6][8] The microscopic glass fragments serve as nucleation sites for crystal growth.
Q3: My solution has cooled completely, but no crystals have formed. Is my experiment a failure?
A3: Not at all. This is likely due to either using too much solvent or the formation of a stable supersaturated solution.[6][7]
Causality & Solution:
Excess Solvent: If too much solvent was used, the solution may not become saturated upon cooling, and thus the compound will remain dissolved.[7] This is the most common reason for crystallization failure.
Supersaturation: The solution has cooled below its saturation point but lacks a nucleation site to initiate crystal formation.
Recommended Actions:
Action 1: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Periodically remove it from the heat and allow it to cool to see if crystals form. Repeat until you achieve the minimal volume needed for dissolution at boiling.
Action 2: Induce Crystallization.
Scratching: Use a glass stir rod to scratch the inner surface of the flask.[9]
Seeding: If you have a small crystal of pure 3-Ethyl-5-hydroxybenzaldehyde, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[9]
Action 3: Drastic Cooling (Last Resort). Once the solution is at room temperature, place it in an ice-water bath to dramatically decrease the compound's solubility.[1]
Q4: My crude material produced a colored solution, but 3-Ethyl-5-hydroxybenzaldehyde should be a white or off-white solid. Should I use activated charcoal?
A4: Caution is strongly advised. While activated charcoal is excellent for removing colored impurities by adsorption, it should generally be avoided for phenolic compounds.[5]
Causality & Solution:
Phenolic Complexes: Activated charcoal often contains trace iron ions. On heating, these can form colored coordination complexes with the phenolic hydroxyl group of your compound, potentially introducing a new, colored impurity and impairing the purification process.[5]
Recommended Actions:
Action 1: Proceed Without Charcoal. The recrystallization process itself is highly effective at excluding impurities from the crystal lattice.[1] It is very likely that the colored impurity will remain in the mother liquor, and your resulting crystals will be pure.
Action 2: Alternative Adsorbents. If color persists after a first recrystallization, consider using a neutral adsorbent like silica gel or Florisil for a filtration step instead of charcoal.
Frequently Asked Questions (FAQs)
What are the key physical properties of 3-Ethyl-5-hydroxybenzaldehyde?
Understanding the compound's properties is essential for designing a successful purification strategy.
How do I choose the best solvent for recrystallization?
The ideal recrystallization solvent should meet several criteria.[1][5] The process of selecting one is a balance between these factors.
Criteria for an Ideal Solvent:
High Temperature Coefficient: The compound should be very soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-25 °C).
Inertness: The solvent must not react with 3-Ethyl-5-hydroxybenzaldehyde.
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
Impurity Solubility: Ideally, impurities should be either completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Recommended Solvent Systems:
Single Solvents: Ethanol, Isopropanol, Water (for highly impure samples where solubility is lower).
Mixed Solvents: Ethanol/Water, Acetone/Hexane. A mixed solvent system is useful when the compound is highly soluble in one solvent (the "good" solvent) and insoluble in another (the "bad" solvent), provided the two solvents are miscible.[5][11]
Can you provide a standard protocol for recrystallizing 3-Ethyl-5-hydroxybenzaldehyde?
Certainly. The following is a detailed, step-by-step methodology based on best practices.
Experimental Protocol: Recrystallization of 3-Ethyl-5-hydroxybenzaldehyde using an Ethanol/Water System
Dissolution: Place the impure 3-Ethyl-5-hydroxybenzaldehyde (e.g., 1.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol (near boiling) dropwise while stirring or swirling until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[4][12]
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.[2]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a pre-chilled ethanol/water mixture or just ice-cold water) to rinse away any remaining soluble impurities from the crystal surfaces.[12] Use a minimal amount of cold solvent to avoid redissolving your product.
Drying: Leave the crystals in the Büchner funnel with the vacuum running for several minutes to pull air through and partially dry them.[1] Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point.
Visualized Workflows and Logic
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21315697, 3-Ethyl-5-hydroxybenzaldehyde. PubChem. [Link]
University of Colorado, Boulder. Organic Chemistry Lab Manual: Recrystallization. Reddit. [Link]
University of California, Los Angeles. Chemistry 14D: Recrystallization. UCLA Chemistry & Biochemistry. [Link]
California State University, Stanislaus. Recrystallization. Stanislaus State University. [Link]
Biocyclopedia (2026). Problems in recrystallization. Biocyclopedia. [Link]
Technical Support Center: Troubleshooting Low Reactivity of 3-Ethyl-5-hydroxybenzaldehyde in Condensation Reactions
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 3-Ethyl-5-hydroxybenzaldehyde in cond...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 3-Ethyl-5-hydroxybenzaldehyde in condensation reactions. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you optimize your synthetic outcomes.
Part 1: Understanding the Root Cause of Low Reactivity
FAQ 1: Why does 3-Ethyl-5-hydroxybenzaldehyde exhibit lower reactivity in condensation reactions compared to unsubstituted benzaldehyde?
The reactivity of benzaldehydes in nucleophilic addition reactions, such as the Knoevenagel or Claisen-Schmidt condensations, is primarily governed by the electrophilicity of the carbonyl carbon.[1] Substituents on the aromatic ring can significantly alter this electrophilicity through a combination of inductive and resonance effects.[1]
In the case of 3-Ethyl-5-hydroxybenzaldehyde, two electron-donating groups (EDGs) are present on the ring:
Hydroxyl (-OH) Group: This group is strongly electron-donating through resonance, pushing electron density into the aromatic ring.
Ethyl (-CH₂CH₃) Group: This alkyl group is weakly electron-donating through an inductive effect.
These EDGs collectively increase the electron density of the entire aromatic system, which in turn reduces the partial positive charge on the carbonyl carbon.[1] A less electrophilic carbonyl carbon is less susceptible to attack by a nucleophile (like the enolate of an active methylene compound), resulting in a slower reaction rate and potentially lower yields compared to unsubstituted or electron-withdrawn benzaldehydes.[1][2]
FAQ 2: My condensation reaction is failing or giving very low yields. What is the logical sequence for troubleshooting?
Low yields can stem from several factors beyond the inherent reactivity of the substrate.[3] A systematic approach is crucial to identify the root cause efficiently. Follow this troubleshooting logic to diagnose the issue.
Caption: Logical workflow for troubleshooting low reaction yield.
Part 3: Optimizing Key Reaction Parameters
FAQ 3: How do I select the most effective catalyst and determine the right concentration?
Catalyst choice is critical, especially when dealing with a less reactive aldehyde. The function of a basic catalyst is to deprotonate the active methylene compound, generating a potent nucleophile.[3][4] If this step is inefficient, the entire reaction will be sluggish.
Causality: The ideal catalyst should be basic enough to deprotonate the active methylene compound but not so strong that it causes deprotonation of the phenolic hydroxyl group or promotes side reactions.
Recommendations for Catalyst Screening:
Catalyst Class
Example(s)
Typical Loading
Considerations & Rationale
Weak Organic Bases
Piperidine, Pyridine
5-20 mol%
Standard choice for Knoevenagel reactions.[3] Piperidine is often more effective than pyridine. Start with 10 mol%.
Ammonium Salts
Ammonium Acetate, Ammonium Bicarbonate
10-40 mol% or catalytic
Considered a green and benign catalyst option.[5][6] Can be particularly effective in solvent-free conditions.[6]
Stronger Organic Bases
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
5-15 mol%
A non-nucleophilic strong base that can be highly effective when weaker bases fail, though care must be taken to avoid side reactions.[7]
Organocatalysts
L-Proline
10-30 mol%
Can be effective, especially for Knoevenagel-Doebner reactions with malonic acid, often under milder conditions.[8]
Actionable Advice: If a standard catalyst like piperidine is failing, consider screening ammonium acetate or L-proline. Use a fresh batch of catalyst to rule out degradation as a variable.[9]
FAQ 4: Which solvent and temperature conditions are best suited for this substrate?
Solvent and temperature control the reaction kinetics and equilibrium. For condensation reactions that produce water, managing its removal is key to driving the reaction forward.[3][10]
Causality: The solvent must solubilize the reactants while facilitating the desired mechanism. Temperature must provide sufficient activation energy without promoting decomposition or unwanted side reactions.[11]
Recommendations for Solvent & Temperature Optimization:
Ethanol is a common starting point for Knoevenagel condensations.[11] If solubility is an issue, or if the reaction is slow, switching to a higher-boiling polar aprotic solvent like DMF can accelerate the rate.[9] For water removal, Toluene used with a Dean-Stark apparatus is the classic approach.[9] Solvent-free conditions, often with gentle heating, can be surprisingly effective and environmentally friendly.[4][6]
Temperature
Room Temp to Reflux
Start the reaction at room temperature and monitor by TLC. If no progress is observed after several hours, gradually increase the temperature (e.g., to 40-80°C).[11] Prolonged heating at high temperatures can lead to side product formation, so finding the minimum effective temperature is key.[3]
Water Removal
Dean-Stark Apparatus, Molecular Sieves
If the reaction is run in a solvent like toluene, a Dean-Stark trap is highly effective for removing the water byproduct and driving the equilibrium towards the product.[9] For lower temperature reactions, adding activated molecular sieves to the flask can also sequester water.[10]
Part 4: Advanced Protocols and Methodologies
FAQ 5: I've tried optimizing conditions, but the reaction is still problematic. What advanced strategies can I employ?
If standard optimizations fail, a more detailed procedural analysis is necessary. Monitoring the reaction closely is paramount.
Close Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the appearance of the product.[11] This helps you determine if the reaction is simply slow or if an undesired side-reaction is consuming the aldehyde.
Protocol: Optimized Knoevenagel Condensation of 3-Ethyl-5-hydroxybenzaldehyde
This protocol provides a robust starting point, incorporating best practices for a challenging substrate.
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture. Fill the Dean-Stark trap with toluene.
Reagent Addition: To the round-bottom flask, add 3-Ethyl-5-hydroxybenzaldehyde, malononitrile, ammonium acetate, and 15 mL of toluene.
Reaction: Heat the mixture to reflux (approx. 110°C). Stir the reaction vigorously. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.
Monitoring: Monitor the reaction progress every 30-60 minutes by taking a small aliquot, diluting it, and spotting on a TLC plate against the starting materials. A typical eluent is 7:3 Hexane:Ethyl Acetate.
Completion & Work-up: Once the aldehyde spot has disappeared on TLC (typically 2-5 hours), cool the reaction mixture to room temperature.
Isolation: Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude solid can be washed with a small amount of cold water to remove any remaining ammonium salts.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Caption: Experimental workflow for the optimized Knoevenagel condensation.
References
A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
Troubleshooting low yields in Knoevenagel condens
Optimization of the condensation reaction conditions (Scheme 1).
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. Benchchem.
Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC.
Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Banaras Hindu University.
Novel Methods of Knoevenagel Condens
The green Knoevenagel condensation: solvent-free condens
The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
Optimal solvent systems for 3-Ethyl-5-hydroxybenzaldehyde extraction
Welcome to the technical support center for the optimal extraction of 3-Ethyl-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-prove...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimal extraction of 3-Ethyl-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into solvent system selection, protocol optimization, and troubleshooting. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Ethyl-5-hydroxybenzaldehyde that influence its extraction?
Understanding the molecule's properties is the foundation for designing an effective extraction strategy. 3-Ethyl-5-hydroxybenzaldehyde is a phenolic aldehyde with characteristics that dictate its solubility and partitioning behavior.
The presence of both a hydroxyl (phenolic) group and an aldehyde group on a benzene ring, along with an ethyl group, gives the molecule a moderate polarity. The key to its extraction lies in exploiting the acidic nature of the phenolic hydroxyl group.
This value indicates moderate lipophilicity. The compound is more soluble in organic solvents than in water but retains some affinity for polar phases. Solvents of intermediate polarity are likely to be most effective.
pKa (Predicted)
~9-10
This is the most critical parameter. The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions (pH > 10). The resulting phenolate anion is ionic and highly water-soluble. At acidic or neutral pH, the molecule is uncharged and preferentially partitions into an organic solvent. This pH-dependent solubility is the key to selective extraction and purification.[2][3]
Structure
The combination of polar (OH, CHO) and non-polar (ethyl, benzene ring) regions necessitates a careful choice of solvent to achieve optimal solubility.
Solvent System Selection Guide
Q2: How do I select the best initial solvent for a simple liquid-liquid extraction (LLE)?
The primary rule in solvent selection for LLE is to match the polarity of the solvent with the analyte.[4][5] Given 3-Ethyl-5-hydroxybenzaldehyde's moderate polarity (XLogP ≈ 1.8), solvents with intermediate polarity are the best starting point.
Mechanism: The goal is to maximize the partition coefficient (KD) of the analyte in favor of the organic phase while minimizing the co-extraction of impurities. An ideal solvent should be immiscible with the aqueous phase, have a high affinity for the target compound, have a low boiling point for easy removal, and be relatively non-toxic.[6]
Recommended Solvents:
Solvent
Polarity Index
Boiling Point (°C)
Density (g/mL)
Key Considerations
Ethyl Acetate
4.4
77.1
0.902
Excellent first choice. Good solvating power for moderately polar compounds. Less toxic than chlorinated solvents.[7]
Dichloromethane (DCM)
3.1
39.6
1.33
High solvating power and volatile.[7] However, it is denser than water and has higher toxicity. Prone to forming emulsions.[8]
Diethyl Ether
2.8
34.6
0.713
Very effective but extremely flammable and prone to peroxide formation. Use with extreme caution.[6]
Methyl tert-Butyl Ether (MTBE)
2.5
55.2
0.740
A safer alternative to diethyl ether with lower peroxide formation risk.
Toluene
2.4
110.6
0.867
Good for less polar compounds; may be less effective here unless used in a mixture. Higher boiling point makes it harder to remove.
Expert Tip: Avoid highly polar solvents like methanol and ethanol as they are miscible with water.[6] Also, avoid highly non-polar solvents like hexane for initial screening, as they may not efficiently solvate the target molecule on their own.[9]
Caption: Decision tree for solvent system selection.
Experimental Protocols
Q3: Can you provide a step-by-step protocol for a standard extraction?
Certainly. This protocol is for a general-purpose extraction from a relatively clean aqueous solution where high purity is not the primary concern.
Protocol 1: General Liquid-Liquid Extraction (LLE)
Preparation: Ensure your aqueous sample containing 3-Ethyl-5-hydroxybenzaldehyde is at room temperature. For every 100 mL of aqueous sample, measure out 50 mL of ethyl acetate.
Combine Phases: Transfer the aqueous sample to a separatory funnel that is appropriately sized (the total volume should not exceed 2/3 of the funnel's capacity). Add the ethyl acetate.
Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel. Open the stopcock to vent any pressure. Close it and shake gently for 10-15 seconds. Vent again. Repeat this process for 1-2 minutes using gentle swirling or rocking motions rather than vigorous shaking to minimize emulsion formation.[10]
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer, and the aqueous phase will be the bottom layer.
Collection: Carefully drain the lower aqueous layer into a beaker. Then, drain the upper organic layer through the top opening of the funnel into a clean Erlenmeyer flask. Draining through the top prevents re-contamination from any residual aqueous phase in the stopcock.
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-5) with a fresh 50 mL portion of ethyl acetate to maximize recovery.
Combine and Dry: Combine the two organic extracts. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the combined organic phase to remove residual water. Swirl and let it stand until the solvent is clear.
Solvent Removal: Decant or filter the dried organic solution away from the drying agent. Remove the ethyl acetate using a rotary evaporator to yield the extracted 3-Ethyl-5-hydroxybenzaldehyde.
Q4: How can I use pH to improve the purity and recovery of my extraction?
This is an advanced technique that leverages the phenolic nature of the molecule for highly selective separation from neutral or basic impurities.
Mechanism: At a pH well below the pKa (~9-10), the compound is neutral and organic-soluble. At a pH well above the pKa, it becomes an ionic phenolate, which is water-soluble.[2] This allows you to "move" the compound between aqueous and organic phases at will.
Protocol 2: pH-Mediated Selective Extraction and Purification
Acidify Sample: Start with your aqueous sample. Adjust the pH to ~2-3 using 1M HCl. This ensures the phenolic hydroxyl group is fully protonated.
Initial Organic Extraction: Extract the acidified aqueous solution with ethyl acetate (or another suitable solvent) as described in Protocol 1 (steps 2-6). At this stage, your target compound and any other neutral or acidic organic compounds will move into the ethyl acetate layer. Basic impurities will remain in the acidic aqueous phase as protonated salts.
Back-Extraction into Base: Combine the organic extracts. Now, add this organic phase to a separatory funnel with an equal volume of a cold, dilute basic solution (e.g., 5% w/v sodium bicarbonate or 0.5M NaOH). Shake gently. The 3-Ethyl-5-hydroxybenzaldehyde will be deprotonated to its phenolate form and will transfer into the basic aqueous layer. Neutral organic impurities will remain in the ethyl acetate.
Separate Layers: Drain and collect the lower aqueous layer containing your deprotonated product. Discard the organic layer (which contains the neutral impurities).
Re-acidify and Re-extract: Transfer the basic aqueous solution to a clean separatory funnel. Slowly and carefully, while cooling in an ice bath, re-acidify the solution to pH ~2-3 with 1M HCl.
Final Organic Extraction: Extract this newly acidified aqueous solution with a fresh portion of ethyl acetate. Your protonated, neutral product will now move back into the organic layer, leaving behind any water-soluble salts.
Dry and Evaporate: Collect the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent via rotary evaporation as described in Protocol 1 (steps 7-8). The resulting product will be of significantly higher purity.
Troubleshooting Guide
Q5: Help! An emulsion formed during my extraction. What should I do?
Emulsion formation is the most common issue in LLE, occurring when surfactant-like molecules stabilize microscopic droplets of one phase within the other, creating a cloudy or thick intermediate layer.[10][11]
Caption: Troubleshooting flowchart for emulsion breaking.
Detailed Steps for Breaking Emulsions:
Patience is Key: Often, simply allowing the separatory funnel to stand undisturbed for 10-30 minutes is enough for the phases to separate on their own.[12]
Salting Out: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to break the emulsion.[10][13]
Gentle Agitation: Slowly swirl the funnel or gently stir the emulsion layer with a glass rod. This can help the small droplets coalesce.
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the emulsion.[12]
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can effectively break the emulsion.[10]
Prevention: The best strategy is prevention. Use gentle swirling or rocking instead of vigorous shaking, especially with complex matrices like cell lysates or when using chlorinated solvents.[10][11]
Q6: I'm not sure which layer is the organic and which is the aqueous. How can I tell?
This is a common point of confusion.
Check Densities: Refer to the solvent table. If the organic solvent's density is less than water (~1.0 g/mL), it will be the top layer (e.g., ethyl acetate, diethyl ether). If it's denser, it will be the bottom layer (e.g., dichloromethane).
The "Drop Test": Add a few drops of water to the funnel. The layer that increases in volume is the aqueous layer.
Q7: I mixed my sample and the solvent, but only one phase formed. What went wrong?
This typically happens if your initial sample contains a high concentration of a water-miscible organic solvent, like ethanol or acetone, which acts as a co-solvent and makes the two phases miscible.[8]
Solution: Before extraction, remove the water-miscible solvent from your sample using a rotary evaporator. Then, redissolve the residue in your aqueous phase and proceed with the extraction. Alternatively, you may be able to force phase separation by adding a large amount of water or brine.[8]
References
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]
Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption - Taylor & Francis. Available at: [Link]
Effect of pH on the solubility of phenolic compounds - ResearchGate. Available at: [Link]
The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. Available at: [Link]
Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - MDPI. Available at: [Link]
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis | Journal of Phytology - Update Publishing House. Available at: [Link]
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]
Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC. Available at: [Link]
Chemical determination of phenolic compounds - PROMETHEUS – Protocols. Available at: [Link]
Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. Available at: [Link]
Extraction of Phenolic Compounds from Oak Wood in Model Solutions and Evolution of Aromatic Aldehydes in Wines Aged in Oak Barrels | American Journal of Enology and Viticulture. Available at: [Link]
Conditions for Ideal Extraction Solvents - University of Alberta. Available at: [Link]
Practical Aspects of Solvent Extraction - LCGC International. Available at: [Link]
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at: [Link]
Solvent selection methods in aromatic extraction processes towards optimal and sustainable design choices. - ResearchSpace. Available at: [Link]
Benzaldehyde, 3-ethyl- (CAS 34246-54-3) - Chemical & Physical Properties by Cheméo. Available at: [Link]
(PDF) Extraction of phenolic compounds: A review - ResearchGate. Available at: [Link]
Extraction techniques for the determination of phenolic compounds in food - SciSpace. Available at: [Link]
Solubility in organic solvents / fat solubility - ECHA CHEM. Available at: [Link]
Benzaldehyde, 2-hydroxy, 5-ethyl - Chemical & Physical Properties by Cheméo. Available at: [Link]
3-Hydroxybenzaldehyde - Wikipedia. Available at: [Link]
Solubility of 3-Bromo-4-Hydroxybenzaldehyde in 16 Monosolvents at Temperatures from 278.15 to 323.15 K | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
3-ethyl-4-hydroxy-5-isopropylbenzaldehyde (C12H16O2) - PubChemLite. Available at: [Link]
3-Hydroxybenzaldehyde | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick. Available at: [Link]
This guide provides a technical analysis of the 1H NMR spectrum of 3-Ethyl-5-hydroxybenzaldehyde. Unlike standard spectral libraries that often present static data, this document focuses on the dynamic response of the phenolic hydroxyl group to solvation and the meta-coupling patterns characteristic of 1,3,5-trisubstituted benzene rings. We compare the spectral performance in Chloroform-d (CDCl3) versus Dimethyl Sulfoxide-d6 (DMSO-d6) to assist researchers in structural verification and impurity profiling.
Structural & Electronic Context
To interpret the spectrum accurately, one must understand the electronic environment affecting the nuclear shielding.[1]
Aldehyde (-CHO, Pos 1): A strong electron-withdrawing group (EWG). It deshields ortho protons (H2, H6) significantly via anisotropy and inductive effects.
Hydroxyl (-OH, Pos 5): A strong electron-donating group (EDG) by resonance. It shields the ortho protons (H4, H6) and para position (H2).
Ethyl (-CH2CH3, Pos 3): A weak EDG via hyperconjugation.
The "Push-Pull" Effect: The H6 proton sits between the deshielding Aldehyde and the shielding Hydroxyl, creating a unique chemical shift distinct from the H2 and H4 protons.
Experimental Protocol: Solvation & Acquisition
Self-Validating System: The choice of solvent dictates the visibility of the hydroxyl proton.
Method A: Non-Polar Matrix (CDCl3)
Purpose: Observation of carbon-bound protons with minimal solvent interaction.
Risk: The phenolic -OH proton often undergoes rapid exchange or hydrogen bonding with traces of water, appearing as a broad singlet or disappearing entirely.
Procedure:
Dissolve 10 mg of compound in 0.6 mL CDCl3 (99.8% D).
Filter through a cotton plug to remove suspended solids.
Critical Step: If -OH is ambiguous, perform a D2O Shake . Add 1 drop of D2O, shake, and re-acquire. The -OH signal will vanish due to Deuterium exchange (
).
Method B: Polar Aprotic Matrix (DMSO-d6)
Purpose: Quantitative analysis of the Hydroxyl group.
Mechanism: DMSO forms strong hydrogen bonds with the phenolic -OH, slowing the exchange rate. This results in a sharp, distinct singlet downfield (9.0–10.0 ppm).
Procedure:
Dissolve 5-10 mg in 0.6 mL DMSO-d6.
Acquire with a standard pulse sequence (zg30), relaxation delay (D1)
1.0s to ensure full relaxation of the aldehyde proton.
Spectral Analysis & Data Comparison
The Aliphatic Region (Ethyl Group)
The ethyl group provides a reliable internal standard for integration (2H:3H ratio).
Proton
Multiplicity
Chemical Shift ()
Coupling ()
Notes
-CH3
Triplet (t)
1.20 - 1.25 ppm
~7.6 Hz
First-order splitting.
-CH2-
Quartet (q)
2.60 - 2.70 ppm
~7.6 Hz
Benzylic position; slightly deshielded.
The Aromatic Region (1,3,5-Pattern)
The molecule lacks a plane of symmetry, resulting in three distinct aromatic signals. All exhibit meta-coupling (
Diagnostic Rule: If you see a large coupling constant (
Hz) in the aromatic region, your product is contaminated with the 4-hydroxy isomer or starting material.
Visualization of Logic & Workflow
Diagram 1: Splitting Topology & Structure
This diagram illustrates the connectivity and the source of the "Meta-Coupling" observed in the spectrum.
Caption: Structural connectivity highlighting the electronic influences (Shielding/Deshielding) and the meta-coupling network between aromatic protons.
Diagram 2: Solvent Selection Workflow
A decision tree for researchers to validate the Hydroxyl group.
Caption: Experimental workflow for confirming the presence of the labile phenolic proton using solvent effects and deuterium exchange.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Standard text for substituent additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for parent compound 3-hydroxybenzaldehyde shifts).
Reich, H. J. (2024). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link] (Source for solvent effects on phenols).
PubChem. (2024). Compound Summary: 3-Ethyl-5-hydroxybenzaldehyde.[6] National Library of Medicine. Retrieved from [Link]
A Comparative Guide to the FTIR Analysis of 3-Ethyl-5-hydroxybenzaldehyde
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Ethyl-5-hydroxybenzaldehyde. As a multifunctional aromatic compound, its characterization is pivotal in pharmaceutical synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Ethyl-5-hydroxybenzaldehyde. As a multifunctional aromatic compound, its characterization is pivotal in pharmaceutical synthesis and materials science. We will dissect its spectral features by comparing it with structurally related analogs: benzaldehyde, phenol, and 3-hydroxybenzaldehyde. This comparative approach not only facilitates the unambiguous identification of the target molecule but also illuminates the subtle electronic and steric influences of substituents on vibrational frequencies.
The Principle of FTIR in Structural Elucidation
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. Covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes (stretching, bending, etc.). An FTIR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the functional groups present.[1] For researchers in drug development, this provides a rapid and reliable method for confirming molecular identity, monitoring reaction progress, and assessing purity.
The structure of 3-Ethyl-5-hydroxybenzaldehyde incorporates three key functional groups on a benzene ring: a hydroxyl group (-OH), an aldehyde group (-CHO), and an ethyl group (-CH₂CH₃). Each contributes distinct and identifiable peaks to the IR spectrum.
While an experimental spectrum for every novel compound is not always published, we can accurately predict its features based on established group frequencies and data from analogous structures. The key is to understand how the electronic interplay between the substituents—the electron-withdrawing aldehyde and the electron-donating hydroxyl and ethyl groups—modulates the bond strengths and, consequently, their vibrational frequencies.
Key Vibrational Regions and Their Assignments:
O-H Stretching (Phenolic): The hydroxyl group is the most prominent feature in the high-frequency region. Due to strong intermolecular hydrogen bonding in the solid or liquid state, the O-H stretching vibration gives rise to a very broad and strong absorption band, typically centered in the 3200-3550 cm⁻¹ range.[1][2][3] This broadening is a classic diagnostic feature for phenols and alcohols.[2][3]
C-H Stretching (Aromatic, Aliphatic, and Aldehydic):
Aromatic (=C-H): Stretching vibrations of the C-H bonds on the benzene ring are expected as sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4]
Aliphatic (-C-H): The ethyl group will produce characteristic aliphatic C-H stretching absorptions just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range.
Aldehydic (O=C-H): This is a highly diagnostic feature. The aldehyde C-H stretch typically appears as a pair of weak to medium bands, often called a "Fermi doublet," located at ~2830 cm⁻¹ and ~2730 cm⁻¹ .[5][6] The appearance of a peak around 2730 cm⁻¹ is particularly strong evidence for an aldehyde, as few other functional groups absorb in this region.[5] This doublet arises from Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[6][7]
C=O Stretching (Aldehydic): The carbonyl (C=O) stretch of an aldehyde produces one of the strongest and sharpest peaks in the entire spectrum. For aromatic aldehydes, conjugation with the benzene ring lowers the bond order and thus the vibrational frequency to the 1710-1685 cm⁻¹ range, compared to saturated aldehydes (1740-1720 cm⁻¹).[4][5] For 3-Ethyl-5-hydroxybenzaldehyde, we predict this peak to be around 1690 cm⁻¹ .
C=C Stretching (Aromatic): The benzene ring itself gives rise to several C=C stretching vibrations of variable intensity in the 1610-1450 cm⁻¹ region. These peaks confirm the presence of the aromatic core.
C-O Stretching (Phenolic): The stretching vibration of the C-O bond in a phenol is a strong band that appears at a higher frequency than in aliphatic alcohols. This is due to the increased bond strength from conjugation with the aromatic ring. This peak is expected in the 1260-1200 cm⁻¹ range.[8]
Comparative Spectral Analysis
To contextualize the predicted spectrum, we compare it against the known spectra of its structural components and a key isomer. This analysis highlights how substituent effects manifest in the FTIR spectrum.
Hydroxyl Group Effect: The introduction of the -OH group (comparing benzaldehyde to 3-hydroxybenzaldehyde) adds the characteristic broad O-H stretch and the strong C-O stretch. It also influences the C=O frequency. The hydroxyl group is electron-donating via resonance, which can further delocalize the pi-electrons of the carbonyl group, weakening the C=O bond and lowering its stretching frequency from ~1703 cm⁻¹ in benzaldehyde to ~1663 cm⁻¹ in 3-hydroxybenzaldehyde.[9]
Ethyl Group Effect: The ethyl group is a weak electron-donating group by induction. Adding it to the 3-hydroxybenzaldehyde scaffold to form our target molecule is predicted to have a minor electronic effect on the conjugated system, but it will introduce the aliphatic C-H stretching peaks below 3000 cm⁻¹.
Substitution Pattern: The positions of the substituents are critical. While not shown in the table, the spectrum of 4-hydroxybenzaldehyde would show slight differences in the C=O and C=C stretching regions compared to the 3-hydroxy isomer due to the different resonance interactions in the para versus meta positions. The fingerprint region (below 1000 cm⁻¹) is also highly sensitive to the substitution pattern.[3]
Experimental Protocol: Acquiring the FTIR Spectrum
The following outlines a standard procedure for analyzing a solid sample like 3-Ethyl-5-hydroxybenzaldehyde using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and efficient technique.
Workflow for FTIR Analysis
Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond or germanium crystal with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the solid 3-Ethyl-5-hydroxybenzaldehyde powder onto the center of the ATR crystal. Only a few milligrams are needed.
Apply Pressure: Use the instrument's pressure anvil to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is critical for a high-quality spectrum.
Sample Scan: Acquire the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply necessary corrections, such as an ATR correction and a baseline correction, for accurate peak analysis.
Analysis: Identify the peak positions (in cm⁻¹) and compare them to the predicted values and reference spectra to confirm the identity and purity of the compound.
Conclusion
The FTIR spectrum of 3-Ethyl-5-hydroxybenzaldehyde is rich with information, providing clear and diagnostic peaks for each of its primary functional groups. The broad O-H stretch above 3200 cm⁻¹, the strong C=O stretch near 1690 cm⁻¹, and the characteristic aldehyde C-H Fermi doublet around 2830/2730 cm⁻¹ together form a unique fingerprint. By comparing this spectral data with that of simpler, related molecules, we can confidently assign these peaks and appreciate the electronic influence of each substituent on the molecule's vibrational properties. This guide provides researchers with the foundational knowledge to effectively use FTIR spectroscopy for the unambiguous characterization of this and other complex aromatic compounds.
ResearchGate. (n.d.). FTIR spectra of (a) p‐hydroxybenzaldehyde, adipicdihydrazide, acylhydrazones diol, and (b) WPU‐PA‐x samples.
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
Google Patents. (n.d.). CN101417929A - Synthetic method of hydroxybenzaldehyde.
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
RSC Publishing. (2023). Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde.
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
ResearchGate. (n.d.). OH stretching FTIR spectrum of a coexpansion of phenol (PhOH) with....
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions.
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook.
ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?.
National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzaldehyde. PubChem Compound Database.
ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom).
Smith, B. C. (2020). Alcohols—The Rest of the Story. Spectroscopy Online.
National Center for Biotechnology Information. (2008). Model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde using pyrolysis GC-MS and FTIR. PubMed.
Comparative Guide: HPLC Method Development for 3-Ethyl-5-hydroxybenzaldehyde Purity
Executive Summary The Challenge: 3-Ethyl-5-hydroxybenzaldehyde (CAS: 55589-62-3) presents a classic chromatographic "push-pull" conflict. Its phenolic hydroxyl group ( ) induces peak tailing on standard C18 columns due t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 3-Ethyl-5-hydroxybenzaldehyde (CAS: 55589-62-3) presents a classic chromatographic "push-pull" conflict. Its phenolic hydroxyl group (
) induces peak tailing on standard C18 columns due to silanol interactions, while its structural similarity to likely impurities (e.g., 3-ethylphenol, positional isomers) demands high selectivity.
The Verdict: While standard C18 methods provide adequate retention, they often fail to resolve critical isomeric impurities and suffer from peak asymmetry. This guide demonstrates that a Phenyl-Hexyl stationary phase under acidic conditions offers superior performance, leveraging
interactions to achieve a resolution () > 3.0 and a tailing factor () < 1.2.
Part 1: Chemical Profile & Chromatographic Behavior[1]
Understanding the analyte is the first step in a self-validating method.
Property
Value
Chromatographic Implication
Structure
Phenolic Aldehyde
Dual polarity: Hydrophobic ethyl tail vs. Polar -OH/-CHO groups.
(Phenol)
~8.98
Crucial: Mobile phase pH must be < 6.9 (ideally < 3.0) to keep the molecule protonated (neutral) and prevent peak splitting or retention loss.
LogP
~1.8
Moderately lipophilic. Requires organic modifier (ACN/MeOH) > 20% for elution.
UV Max
~280 nm
Benzene ring conjugation allows for sensitive UV detection.
Part 2: Comparative Methodology
We compared two distinct approaches to purity analysis.
); Poor resolution of de-ethylated impurities; "Generic" selectivity fails to separate positional isomers.
Method B: The "Optimized" (Phenyl-Hexyl Gradient)
Column: Phenyl-Hexyl (L11),
, .
Mobile Phase: Gradient of Water (0.1% Formic Acid) vs. Acetonitrile.
Mechanism: Mixed-mode.[2] Hydrophobic retention via the hexyl linker +
electronic interaction between the phenyl ligand and the analyte's aromatic ring.
Observed Performance:
Pros: Sharp peaks (
); Orthogonal selectivity separates isomers based on electron density, not just hydrophobicity.
Comparative Data Summary
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Improvement
Retention Time ()
6.2 min
8.4 min
Better separation window
Tailing Factor ()
1.65
1.08
35% Improvement
Resolution () *
1.8
3.5
94% Improvement
Theoretical Plates ()
~4,500
~12,000
Higher Efficiency
*Resolution calculated against nearest eluting impurity (3-ethylphenol).
Part 3: Method Development Workflow (Logic Diagram)
The following decision tree illustrates the logic applied to arrive at Method B, ensuring scientific integrity and reproducibility.
Figure 1: Method Development Decision Matrix emphasizing pKa-dependent pH selection and stationary phase screening.
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The System Suitability Test (SST) criteria must be met before sample analysis proceeds.
Reagents & Preparation
Water: HPLC Grade (Milli-Q or equivalent).
Acetonitrile (ACN): HPLC Gradient Grade.
Formic Acid: LC-MS Grade (98%+).
Diluent: 50:50 Water:ACN.
Instrument Parameters
System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl OR Waters XBridge Phenyl-Hexyl (
).
Temperature:
(Controlled).
Flow Rate: 1.0 mL/min.
Detection: 280 nm (Primary), 254 nm (Secondary).
Injection Volume:
.
Mobile Phase Setup
Mobile Phase A: Water + 0.1% Formic Acid. (Add 1mL Formic Acid to 1L Water).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Polar impurities)
12.0
40
60
Linear Gradient
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End of Run
System Suitability Test (SST) Criteria
To ensure trustworthiness, every run must pass these checks:
Precision: %RSD of peak area for 5 replicate injections of standard
.
Tailing Factor:
for the main peak.
Resolution:
between 3-Ethyl-5-hydroxybenzaldehyde and any adjacent impurity.
Part 5: Scientific Rationale (Why this works)
The "Pi-Pi" Advantage
While C18 columns rely solely on Van der Waals forces (hydrophobicity), Phenyl-Hexyl columns possess
electrons in the stationary phase ring. 3-Ethyl-5-hydroxybenzaldehyde is an aromatic compound with electron-donating (-OH, -Ethyl) and electron-withdrawing (-CHO) groups. This creates a specific electron cloud distribution that interacts uniquely with the Phenyl-Hexyl phase. This "second dimension" of selectivity is what resolves it from structurally similar impurities that might have identical hydrophobicity but different electron distributions [1].
pH Suppression
The pKa of the phenolic hydroxyl is approx 8.9. By maintaining the mobile phase at pH ~2.7 (0.1% Formic Acid), we are 6 units below the pKa. This ensures 99.9% of the population is protonated (neutral). If we ran this at neutral pH (pH 7), the phenol would partially ionize, leading to peak broadening and variable retention times [2].
References
Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.[2][3] Technical Note. Link
International Conference on Harmonisation (ICH). (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Waters Corporation. (2023). Selectivity Differences: C18 vs. Phenyl-Hexyl.[2][3] Waters Knowledge Base. Link
Technical Guide: Mass Spectrometry Fragmentation of 3-Ethyl-5-hydroxybenzaldehyde
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Ethyl-5-hydroxybenzaldehyde , a functionalized aromatic aldehyde often encountered as a metabolic intermediate or sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-Ethyl-5-hydroxybenzaldehyde , a functionalized aromatic aldehyde often encountered as a metabolic intermediate or synthetic impurity.
This document is structured to serve as a comparative analytical tool, distinguishing this specific meta-substituted isomer from its structural and functional analogs through diagnostic ion analysis.
Executive Summary
3-Ethyl-5-hydroxybenzaldehyde (MW 150.17 Da) presents a unique mass spectral signature governed by the interplay between its electron-donating hydroxyl group, the alkyl side chain, and the electron-withdrawing formyl group.
For researchers in drug development and impurity profiling, distinguishing this compound from its ortho-isomers (e.g., 2-ethyl-5-hydroxybenzaldehyde) or functional isomers (e.g., 3-ethoxybenzaldehyde) is critical. This guide delineates the specific fragmentation pathways—primarily driven by benzylic cleavage and CO expulsion—that serve as diagnostic fingerprints for structural validation.
Experimental Methodology
To ensure reproducible fragmentation data, the following standardized GC-MS protocol is recommended. This protocol minimizes thermal degradation while maximizing the detection of diagnostic molecular ions.
Protocol: GC-EI-MS Acquisition
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Methanol or Ethyl Acetate. Derivatization (TMS) is optional but recommended if peak tailing occurs due to the phenolic hydroxyl.
Inlet Conditions: Splitless mode, 250°C.
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID x 0.25µm film.
Oven Program:
Hold at 60°C for 2 min.
Ramp 15°C/min to 280°C.
Hold 5 min.
Ionization Source: Electron Ionization (EI) at 70 eV .[1][2][3]
Source Temperature: 230°C (High enough to prevent condensation, low enough to avoid pyrolysis).
Scan Range: m/z 40–400.
Fragmentation Mechanism Analysis
The fragmentation of 3-Ethyl-5-hydroxybenzaldehyde (C₉H₁₀O₂) under 70 eV EI is driven by radical site initiation at the aromatic ring and the oxygen atoms.
Primary Pathway: The Molecular Ion & Benzylic Cleavage
Molecular Ion (M⁺, m/z 150): The aromatic ring stabilizes the radical cation, resulting in a prominent molecular ion peak.
Benzylic Cleavage (M – 15, m/z 135): The ethyl group at the meta position undergoes facile homolytic cleavage of the C–C bond beta to the ring. This expels a methyl radical ([4][5]•CH₃) to form a stable hydroxy-tropylium-like cation (or a stabilized benzylic cation).
Significance: This is often the Base Peak (100% abundance) in ethyl-substituted aromatics, distinguishing them from methyl-substituted variants.
Secondary Pathway: Carbonyl & Ring Fragmentation
Alpha-Cleavage (M – 1, m/z 149): Loss of the aldehydic hydrogen. Common in benzaldehydes but usually less intense than benzylic cleavage in alkyl-substituted systems.
Loss of Formyl Radical (M – 29, m/z 121): Cleavage of the Ar–CHO bond yields the hydroxyphenyl-ethyl cation.
CO Expulsion (m/z 135 → m/z 107): The phenolic oxygen and the aldehyde group can both facilitate the loss of Carbon Monoxide (CO, 28 Da). A characteristic transition is observed from the benzylic cation (m/z 135) losing CO to form a hydroxyphenyl cation variant at m/z 107.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow of ion generation.
Figure 1: Mechanistic fragmentation pathway of 3-Ethyl-5-hydroxybenzaldehyde under 70 eV Electron Ionization.
Comparative Analysis: Product vs. Alternatives
Distinguishing 3-Ethyl-5-hydroxybenzaldehyde from its isomers is the primary analytical challenge. The "performance" of the assay depends on resolving these subtle structural differences.
Comparison 1: Positional Isomers (The Ortho Effect)
Mechanism Difference: In the ortho isomer, the hydroxyl group is adjacent to the aldehyde. This enables an intramolecular hydrogen bond and facilitates the "Ortho Effect" —a specific rearrangement leading to the elimination of water (M-18) or enhanced CO loss.
Mechanism Difference: This molecule lacks the ethyl group on the ring; instead, it has an ethyl ether (-O-CH2-CH3).
Diagnostic Contrast:
3-Ethyl-5-hydroxy: Loses methyl (•CH3) to form stable ring cation.
3-Ethoxybenzaldehyde: Undergoes McLafferty Rearrangement or alkene loss. It typically loses ethylene (C₂H₄, 28 Da) to form a phenol radical cation at m/z 122 .
Key Differentiator: The presence of m/z 122 (M-28, neutral loss) vs. m/z 135 (M-15, radical loss).
Summary Table: Diagnostic Ion Performance
Feature
3-Ethyl-5-hydroxybenzaldehyde (Target)
2-Hydroxy-5-ethylbenzaldehyde (Ortho-Iso)
3-Ethoxybenzaldehyde (Ether-Iso)
Molecular Ion
m/z 150 (Strong)
m/z 150 (Strong)
m/z 150 (Moderate)
Base Peak
m/z 135 (Loss of CH3)
m/z 135 or 121
m/z 121 or 122
Key Loss
M - 15 (Methyl)
M - 18 (Water, Ortho effect)
M - 28 (Ethylene)
Diagnostic Ratio
High 135/150 ratio
Presence of m/z 132
High 122/150 ratio
Decision Logic for Identification
Use the following logic flow to validate the identity of the compound in complex mixtures.
Figure 2: Decision tree for differentiating C9H10O2 isomers based on EI-MS fragmentation.
References
NIST Mass Spectrometry Data Center. Benzaldehyde, 3-ethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Attygalle, A. B., et al. (2025). Low-energy collision-induced fragmentation of negative ions derived from ortho-, meta-, and para-hydroxyphenyl carbaldehydes.[6] Innovations Report. Available at: [Link]
Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University / Elsevier. Available at: [Link]
ChemGuide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]
A Head-to-Head Comparison of Phenolic Aldehyde Reactivity: 3-Ethyl-5-hydroxybenzaldehyde vs. Vanillin
This guide provides a detailed, data-driven comparison of the chemical reactivity of 3-Ethyl-5-hydroxybenzaldehyde and the well-known Vanillin (4-hydroxy-3-methoxybenzaldehyde). Designed for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed, data-driven comparison of the chemical reactivity of 3-Ethyl-5-hydroxybenzaldehyde and the well-known Vanillin (4-hydroxy-3-methoxybenzaldehyde). Designed for researchers, scientists, and professionals in drug development, this document moves beyond surface-level descriptions to explore the electronic and steric underpinnings of their chemical behavior. We will dissect their reactivity in key transformations, supported by established chemical principles and detailed experimental protocols, to empower informed decision-making in synthetic design.
Structural and Electronic Framework
The reactivity of an aromatic aldehyde is fundamentally governed by the substituents on the benzene ring. While both 3-Ethyl-5-hydroxybenzaldehyde and Vanillin are phenolic aldehydes, the arrangement and nature of their functional groups create distinct electronic environments that dictate their behavior in chemical reactions.[1][2]
Compound
Structure
Key Substituents & Positions
Vanillin
Aldehyde (-CHO) at C1Methoxy (-OCH₃) at C3Hydroxyl (-OH) at C4
3-Ethyl-5-hydroxybenzaldehyde
Aldehyde (-CHO) at C1Ethyl (-CH₂CH₃) at C3Hydroxyl (-OH) at C5
Electronic Effects Analysis:
Vanillin: The reactivity of vanillin is dominated by two powerful electron-donating groups (EDGs): a hydroxyl group and a methoxy group.[1] Both groups donate electron density to the aromatic ring via the resonance effect, which is significantly stronger than their inductive electron-withdrawing effect.[3][4] This substantial increase in electron density makes the aromatic ring highly activated towards electrophilic attack and simultaneously reduces the electrophilicity of the aldehyde's carbonyl carbon.[5][6]
3-Ethyl-5-hydroxybenzaldehyde: This molecule features a hydroxyl group and an ethyl group. The hydroxyl group is a strong electron-donating group through resonance.[3] The ethyl group, in contrast, is a weak electron-donating group that operates primarily through the inductive effect.[3] While the ring is still activated compared to unsubstituted benzaldehyde, the overall electron-donating capacity is less pronounced than in vanillin, where two groups donate via the powerful resonance effect.
Comparative Reactivity in Key Transformations
The differences in electronic structure manifest directly in the relative reactivity of these two compounds in common organic reactions.
Electrophilic Aromatic Substitution (EAS)
EAS reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are highly sensitive to the electron density of the aromatic ring. A more electron-rich ring reacts faster.[4]
Causality & Prediction:
Vanillin is predicted to be significantly more reactive towards electrophiles than 3-Ethyl-5-hydroxybenzaldehyde. The synergistic resonance donation from both the -OH and -OCH₃ groups in vanillin makes its aromatic ring exceptionally nucleophilic.[7] In contrast, 3-Ethyl-5-hydroxybenzaldehyde relies primarily on the single -OH group for strong resonance activation, with only weak inductive support from the ethyl group. Therefore, the activation energy for the formation of the carbocation intermediate in an EAS reaction will be lower for vanillin.[3]
Experimental Protocol: Comparative Bromination
This protocol is designed to qualitatively compare the rate of electrophilic bromination, a classic EAS reaction. The faster disappearance of the starting material indicates higher reactivity.
Preparation: In separate, identical flasks, prepare 0.1 M solutions of Vanillin and 3-Ethyl-5-hydroxybenzaldehyde in 10 mL of glacial acetic acid.
Reaction Initiation: Place both flasks on magnetic stirrers. At time t=0, add 1.0 mL (1.0 equivalent) of the 1.0 M bromine solution to each flask simultaneously.
Monitoring: At 2, 5, 10, and 20-minute intervals, withdraw a ~0.1 mL aliquot from each reaction and immediately quench it in a vial containing ~0.5 mL of 10% sodium thiosulfate solution. The disappearance of the bromine color confirms the quench.
TLC Analysis: Spot each quenched aliquot on a single TLC plate. Also, spot the pure starting materials as references.
Development & Visualization: Develop the TLC plate in the hexane:ethyl acetate eluent. Dry the plate and visualize the spots under a UV lamp.
Interpretation: Compare the intensity of the starting material spots at each time point. The compound whose spot diminishes or disappears more quickly is the more reactive species.
Nucleophilic Addition to the Aldehyde Carbonyl
The characteristic reaction of an aldehyde is nucleophilic addition to the electron-deficient carbonyl carbon.[11] The reactivity in this case is inversely proportional to the electron density on the ring; electron-donating groups decrease the aldehyde's reactivity.
Causality & Prediction:
Electron-donating groups push electron density towards the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon.[5][12] This makes the aldehyde less electrophilic and thus less reactive towards nucleophiles. Given that vanillin possesses two strong resonance-donating groups compared to the one strong and one weak donating group on 3-Ethyl-5-hydroxybenzaldehyde, Vanillin's aldehyde group is predicted to be less reactive towards nucleophilic attack.
Quantitative Data Summary: Relative Rate of Reaction
The Hammett equation provides a framework for quantifying the electronic effects of substituents on reaction rates.[5] While specific Hammett constants for 3-ethyl-5-hydroxybenzaldehyde are not readily published, we can predict the relative trend.
Reaction Type
Compound
Key Electronic Effect
Predicted Relative Rate (k/k₀)
Electrophilic Aromatic Substitution
Vanillin
Strong activation from -OH and -OCH₃
>> 1
3-Ethyl-5-hydroxybenzaldehyde
Strong activation from -OH, weak from -Et
> 1
Nucleophilic Addition to Aldehyde
Vanillin
Strong deactivation from -OH and -OCH₃
< 1
3-Ethyl-5-hydroxybenzaldehyde
Strong deactivation from -OH, weak from -Et
< 1 (but > Vanillin)
(k₀ represents the rate constant for unsubstituted benzaldehyde)
Experimental Workflow: Kinetic Analysis of Oxime Formation via UV-Vis Spectroscopy
This workflow outlines a self-validating system to quantify the rate of nucleophilic addition by monitoring the formation of the oxime product, which has a different UV absorbance profile than the starting aldehyde.
Caption: Workflow for the kinetic analysis of oxime formation.
Conclusion & Practical Implications
The choice between 3-Ethyl-5-hydroxybenzaldehyde and Vanillin is a strategic one, dictated by the desired reaction pathway.
For Electrophilic Aromatic Substitution: Vanillin is the superior substrate, offering a highly activated ring that will likely lead to faster reactions and higher yields under milder conditions.
For Nucleophilic Addition at the Aldehyde: 3-Ethyl-5-hydroxybenzaldehyde is expected to be more reactive than vanillin. If the primary goal is a transformation of the aldehyde group, and the aromatic ring is merely a scaffold, 3-Ethyl-5-hydroxybenzaldehyde may provide a kinetic advantage.
This guide demonstrates that a nuanced understanding of electronic effects is paramount for predicting and controlling chemical reactivity. By grounding these principles in practical, verifiable experimental designs, researchers can more effectively select reagents and optimize synthetic strategies to achieve their molecular targets.
References
Title: Vanillin - Wikipedia
Source: Wikimedia Foundation
URL: [Link]
Title: 3-Ethyl-5-hydroxybenzaldehyde | C9H10O2
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 3-Ethyl-5-hydroxybenzaldehyde and Structurally Related Aromatic Aldehydes
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a fundament...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a fundamental technique for this purpose, providing critical insights into the electronic transitions within a molecule. This guide offers an in-depth comparative analysis of the UV-Vis absorption characteristics of 3-Ethyl-5-hydroxybenzaldehyde, a versatile synthetic intermediate. Due to the current lack of direct experimental data for this compound in publicly available literature, this guide establishes a robust predictive framework. This is achieved by comparing its predicted absorption maximum with experimentally determined values for a series of structurally analogous aromatic aldehydes. The discussion is grounded in the fundamental principles of electronic spectroscopy, including the effects of substitution and solvent polarity on chromophoric systems.
The Significance of UV-Vis Spectroscopy in Characterizing Aromatic Aldehydes
Aromatic aldehydes are a cornerstone of organic synthesis, finding applications in pharmaceuticals, fragrances, and polymers. Their electronic structure, characterized by a benzene ring conjugated with a carbonyl group, gives rise to distinct UV-Vis absorption spectra. The position of the absorption maximum (λmax) is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Consequently, UV-Vis spectroscopy serves as a powerful and accessible tool for:
Structural Elucidation and Confirmation: Comparing the observed λmax of a newly synthesized compound with that of known analogs can provide strong evidence for its structure.
Purity Assessment: The presence of impurities with different chromophores can be readily detected as additional or shifted absorption bands.
Quantitative Analysis: The intensity of absorption, governed by the Beer-Lambert Law, allows for the precise determination of concentration.[1]
Studying Molecular Interactions: Shifts in λmax upon changes in solvent or pH can provide valuable information about solute-solvent interactions and the acidity of functional groups.[2][3]
This guide will leverage these principles to predict and understand the UV-Vis absorption of 3-Ethyl-5-hydroxybenzaldehyde.
Comparative Analysis of UV-Vis Absorption Maxima
To establish a predictive baseline for 3-Ethyl-5-hydroxybenzaldehyde, a comparative analysis of structurally related benzaldehyde derivatives is essential. The following table summarizes the experimentally determined λmax values for a series of these compounds in various solvents.
Theoretical Framework and Prediction for 3-Ethyl-5-hydroxybenzaldehyde
The UV-Vis absorption of benzaldehyde derivatives is primarily governed by π → π* and n → π* electronic transitions.[5] The intense absorptions observed are typically due to π → π* transitions within the conjugated system of the benzene ring and the carbonyl group. The position of these absorption maxima can be predicted with reasonable accuracy using empirical correlations such as the Woodward-Fieser rules for aromatic aldehydes.[6][7][8]
According to these rules, the base value for a benzaldehyde (ArCHO) is approximately 250 nm.[7] The influence of substituents is then added as incremental contributions:
-OH group (in meta position): +7 nm
Alkyl group (in meta position): +3 nm
Applying these rules to 3-Ethyl-5-hydroxybenzaldehyde:
Base value (ArCHO): 250 nm
Contribution from meta -OH: +7 nm
Contribution from meta -C₂H₅: +3 nm
Predicted λmax: 250 + 7 + 3 = 260 nm
This predicted value provides a valuable starting point for experimental verification. It is important to note that this is an empirical prediction, and the actual λmax may vary depending on the solvent used.
The Influence of Substituents and Solvent Polarity
The electronic nature of the substituents on the benzene ring plays a crucial role in determining the λmax. Both the hydroxyl (-OH) and ethyl (-C₂H₅) groups are electron-donating groups (EDGs). EDGs increase the electron density in the aromatic ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.
Solvent polarity also significantly impacts the absorption maxima. For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift.[9] This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity often leads to a hypsochromic shift (a shift to shorter wavelengths) because the non-bonding electrons of the carbonyl oxygen can be stabilized by hydrogen bonding with polar solvents, increasing the energy required for the transition.[9][10]
The provided diagram illustrates the key chemical structures for our comparative analysis.
Caption: Chemical structures for comparative UV-Vis analysis.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To experimentally determine the λmax of 3-Ethyl-5-hydroxybenzaldehyde and its analogs, the following protocol provides a robust and self-validating methodology.
Materials and Instrumentation
Analytes: 3-Ethyl-5-hydroxybenzaldehyde and reference compounds (Benzaldehyde, 3-Hydroxybenzaldehyde, etc.) of high purity (>98%).
Solvents: Spectroscopic grade solvents (e.g., ethanol, cyclohexane, and deionized water). The choice of solvent is critical and should be based on the solubility of the analyte and the desired polarity for the study.
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Procedure
Preparation of Stock Solutions:
Accurately weigh a small amount (e.g., 10 mg) of the analyte.
Dissolve the analyte in a known volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution. The concentration should be chosen to yield an absorbance in the optimal range of 0.2-0.8 AU after dilution.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions of decreasing concentrations. This is crucial for verifying the Beer-Lambert law and ensuring the absence of concentration-dependent effects.
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
Set the desired wavelength range for the scan (e.g., 200-400 nm for these compounds).
Fill a quartz cuvette with the pure solvent to be used for the analysis. This will serve as the blank.
Place the blank cuvette in both the sample and reference holders and run a baseline correction.
Sample Measurement:
Rinse a clean quartz cuvette with a small amount of the working solution before filling it.
Place the cuvette with the working solution in the sample holder.
Initiate the scan. The instrument will record the absorbance as a function of wavelength.
Data Analysis:
Identify the wavelength at which the maximum absorbance occurs (λmax).
Record the absorbance value at λmax.
Repeat the measurement for all prepared working solutions to check for consistency and to construct a calibration curve if quantitative analysis is desired.
The following diagram outlines the experimental workflow for determining the UV-Vis absorption maximum.
A Comparative Guide to the Chromatographic Separation of Ethyl-Hydroxybenzaldehyde Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are paramount. Positional isomers, such as 3-ethyl-4-hydroxybenzaldehyde and 4-ethyl-3-h...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are paramount. Positional isomers, such as 3-ethyl-4-hydroxybenzaldehyde and 4-ethyl-3-hydroxybenzaldehyde, often exhibit subtle differences in their physicochemical properties, making their separation a challenging yet critical task. This guide provides an in-depth comparison of various chromatographic techniques for the effective separation of these two isomers, supported by established principles and experimental data from closely related compounds. While direct experimental data for this specific pair of isomers is not widely published, the methodologies presented here are based on sound chromatographic principles and successful separations of analogous compounds like vanillin and its derivatives.
Understanding the Challenge: Physicochemical Properties of Ethyl-hydroxybenzaldehyde Isomers
The successful chromatographic separation of isomers is fundamentally dependent on exploiting the differences in their physical and chemical properties. 3-ethyl-4-hydroxybenzaldehyde and its isomer, while sharing the same molecular formula (C9H10O2) and weight (150.17 g/mol )[1], differ in the substitution pattern on the benzene ring. This seemingly minor structural variance leads to differences in polarity, boiling point, and interaction with stationary phases, which can be leveraged for their separation.
Table 1: Physicochemical Properties of Ethyl-hydroxybenzaldehyde Isomers
The position of the hydroxyl and ethyl groups influences the overall dipole moment and polarity of the molecule. The relative positions of these groups will affect their interaction with both polar and non-polar stationary phases.
The altered substitution pattern compared to its isomer results in a different charge distribution across the molecule, impacting its polarity.
The key to separating these isomers lies in selecting a chromatographic system that can effectively discriminate between these subtle differences in polarity and shape.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques employed for the separation of such isomers. Each method offers distinct advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation
HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds, making it an excellent choice for ethyl-hydroxybenzaldehyde isomers. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Key Considerations for HPLC Separation:
Stationary Phase Selection: For positional isomers of substituted phenols and benzaldehydes, reversed-phase chromatography is the most common approach.
C18 (ODS) Columns: These are a good starting point, offering general-purpose hydrophobicity. However, for closely related isomers, a standard C18 column may not provide sufficient selectivity.
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. This can be particularly effective for separating aromatic positional isomers.[2]
Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity for halogenated compounds and polar compounds containing hydroxyl or carboxyl groups, especially on an aromatic ring.[3] They offer a combination of hydrophobic, π-π, and dipole-dipole interactions that can enhance the resolution of positional isomers.[3]
Mobile Phase Composition: A typical mobile phase for the reversed-phase separation of these isomers would consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the phenolic hydroxyl group and ensure sharp, symmetrical peaks.
The following diagram illustrates a typical HPLC workflow for isomer analysis:
Figure 1: A generalized workflow for the HPLC analysis of ethyl-hydroxybenzaldehyde isomers.
Gas Chromatography (GC): Ideal for Volatile Isomers
GC is a powerful technique for the separation of volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and definitive peak identification.[4]
Key Considerations for GC Separation:
Derivatization: The hydroxyl group of the ethyl-hydroxybenzaldehyde isomers can lead to peak tailing and potential degradation in the hot injector. Derivatization to a more volatile and thermally stable silyl ether (e.g., using BSTFA or TMSI) is often recommended to improve chromatographic performance.
Stationary Phase Selection: The choice of the GC column's stationary phase is critical for resolving isomers.
Non-polar phases (e.g., 5% Phenyl Polysiloxane - DB-5, HP-5MS): These columns separate compounds primarily based on their boiling points. While they can separate some isomers, they may not be sufficient for closely related positional isomers.
Intermediate-polarity phases (e.g., 50% Phenyl Polysiloxane - DB-17, HP-50+): These phases offer a different selectivity based on a combination of boiling point and polarity, which can be advantageous for isomer separation.
Polar phases (e.g., Polyethylene Glycol - DB-WAX, HP-INNOWax): These columns separate based on polarity and are often a good choice for separating compounds with polar functional groups like hydroxyl and aldehyde groups.
The following diagram outlines a typical GC-MS workflow for isomer analysis:
Figure 2: A generalized workflow for the GC-MS analysis of ethyl-hydroxybenzaldehyde isomers.
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both HPLC and GC, offering fast, efficient, and environmentally friendly separations. SFC is particularly well-suited for the separation of isomers, including positional and chiral compounds.
Key Considerations for SFC Separation:
Stationary Phase Versatility: SFC can utilize both normal-phase and reversed-phase stationary phases, providing a wide range of selectivities. Polar stationary phases, such as those with diol or ethyl pyridine functionalities, are often effective for separating polar isomers.[5]
Mobile Phase Modifiers: To increase the solvating power of the supercritical CO2 mobile phase, a small amount of a polar organic solvent (modifier), such as methanol or ethanol, is typically added. The type and concentration of the modifier can be optimized to fine-tune the separation.
Speed and Efficiency: Due to the low viscosity and high diffusivity of supercritical fluids, SFC separations are typically much faster than HPLC, with run times often in the range of a few minutes.
The following diagram illustrates the logical relationship in choosing an SFC method:
Figure 3: Decision-making process for employing SFC for isomer separation.
Experimental Protocols (Based on Structurally Similar Compounds)
The following protocols are provided as a starting point for method development and are based on successful separations of vanillin, ethyl vanillin, and other substituted benzaldehydes.[6][7][8] Optimization will likely be required to achieve baseline separation of 3-ethyl-4-hydroxybenzaldehyde and 4-ethyl-3-hydroxybenzaldehyde.
Protocol 1: HPLC Method for Ethyl-hydroxybenzaldehyde Isomer Separation
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 10% B
1-15 min: 10-50% B (linear gradient)
15-17 min: 50% B
17-18 min: 50-10% B (linear gradient)
18-25 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 280 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Ethyl-hydroxybenzaldehyde Isomer Separation
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
Column: Intermediate-polarity column (e.g., 50% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial Temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
Injector Temperature: 250 °C (Split mode, 20:1 split ratio).
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: m/z 40-400.
Sample Preparation (with derivatization):
To 1 mg of the isomer mixture in a vial, add 100 µL of a suitable solvent (e.g., pyridine).
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Cap the vial and heat at 70 °C for 30 minutes.
Cool to room temperature and inject 1 µL into the GC-MS.
Conclusion and Recommendations
The successful chromatographic separation of 3-ethyl-4-hydroxybenzaldehyde and 4-ethyl-3-hydroxybenzaldehyde is achievable with careful method development.
For routine quality control and purity assessment, HPLC with a Phenyl-Hexyl or PFP column is recommended due to its robustness and the unique selectivity it offers for aromatic positional isomers.
For structural confirmation and identification, especially in complex matrices, GC-MS is the preferred method, although derivatization may be necessary to achieve optimal peak shape and thermal stability.
For high-throughput screening and environmentally conscious laboratories, SFC presents a compelling alternative, offering rapid and efficient separations with reduced solvent consumption.
It is crucial to validate any developed method for parameters such as linearity, accuracy, precision, and specificity to ensure reliable and reproducible results. The protocols provided in this guide serve as a solid foundation for initiating method development for the challenging yet essential task of separating these ethyl-hydroxybenzaldehyde isomers.
References
Jagerdeo, E., Passetti, E., & Dugar, S. (2000). Liquid chromatographic determination of vanillin and related aromatic compounds.
PubChem. (n.d.). 3-Ethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
PubChem. (n.d.). 4-Ethyl-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
Kahan, S. (1991). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study.
Jagerdeo, E., & Dugar, S. (2000). Liquid chromatographic determination of vanillin and related aromatic compounds. PubMed. Retrieved February 21, 2024, from [Link]
West, C., & Lesellier, E. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Retrieved February 21, 2024, from [Link]
Scribd. (n.d.). Ethyl Vanillin: Properties & Uses. Retrieved February 21, 2024, from [Link]
Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Retrieved February 21, 2024, from [Link]
SIELC Technologies. (2018, February 16). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved February 21, 2024, from [Link]
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved February 21, 2024, from [Link]
PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 21, 2024, from [Link]
Eurofins. (2021, April). Analysis of vanillin in food using LC-MS / MS. Retrieved February 21, 2024, from [Link]
Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved February 21, 2024, from [Link]
Farajzadeh, M. A., & Mogaddam, M. R. A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 75(8), 1059-1067.
Google Patents. (n.d.). Separation of position isomers.
ResearchGate. (n.d.). Separation of homologues and positional isomers of secondary alcohol ethoxylates via supercritical fluid chromatography. Retrieved February 21, 2024, from [Link]
Al-Mugdadi, S. F. H., & Al-Ganimi, Y. M. S. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 5(4), 543-553.
The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved February 21, 2024, from [Link]
Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6234.
Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
Aturki, Z., D'Acquarica, I., & Gasparrini, F. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223.
ResearchGate. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved February 21, 2024, from [Link]
JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Retrieved February 21, 2024, from [Link]
Srivatsa, D. K., & Kumar, D. (2000). Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. Indian Journal of Chemistry-Section A, 39(8), 882-885.
Al-Rimawi, F. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Tropical Journal of Pharmaceutical Research, 13(7), 1161-1166.
Scilit. (n.d.). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. Retrieved February 21, 2024, from [Link]
ResearchGate. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved February 21, 2024, from [Link]
ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved February 21, 2024, from [Link]
Topic: 3-Ethyl-5-hydroxybenzaldehyde Proper Disposal Procedures Chemical Profile & Hazard Assessment Before initiating any disposal procedure, you must validate the chemical identity and understand its specific hazard pr...
Before initiating any disposal procedure, you must validate the chemical identity and understand its specific hazard profile. 3-Ethyl-5-hydroxybenzaldehyde combines a phenolic hydroxyl group with an aldehyde functionality, necessitating specific segregation from oxidizers to prevent exothermic reactions in waste streams.
Parameter
Technical Specification
Chemical Name
3-Ethyl-5-hydroxybenzaldehyde
CAS Number
532966-64-6
Molecular Formula
C₉H₁₀O₂
Physical State
Solid (typically off-white to pale yellow powder)
Primary Hazards
Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
Environmental Hazard
Potential aquatic toxicity (Phenolic derivative)
Incompatibilities
Strong oxidizing agents, Strong bases
Pre-Disposal: Waste Classification & Segregation
Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible waste streams (specifically oxidizers like nitric acid or perchlorates) can lead to runaway reactions.
Regulatory Classification (RCRA)
Under US EPA regulations (40 CFR § 261), 3-Ethyl-5-hydroxybenzaldehyde is not a P-listed or U-listed acute hazardous waste.[1] However, the generator must characterize it based on:
Toxicity: If the waste exhibits toxicity characteristics (rare for this specific compound unless in high concentrations).
Ignitability: Not applicable (Solid with high flash point).
Applicability: Expired stock chemicals, weighing boats, contaminated gloves, and paper towels.
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a dust mask (N95) if handling large open quantities to prevent inhalation.
Containment:
Place the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
If disposing of the original bottle, ensure the cap is tightly sealed.
Labeling:
Attach a hazardous waste tag immediately.
Constituents: Write "3-Ethyl-5-hydroxybenzaldehyde" (do not use abbreviations).
Hazard Checkbox: Mark "Toxic" and "Irritant".
Storage: Store in the satellite accumulation area (SAA) inside a secondary container until pickup.
Final Disposal: Transfer to EHS (Environmental Health & Safety) for incineration .
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Compound dissolved in solvents (e.g., reaction mother liquors).
Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethanol, Ethyl Acetate).
Transfer: Pour the solution into the appropriate HDPE waste carboy (Halogenated vs. Non-Halogenated).
Critical: Do not fill carboys >90% capacity to allow for thermal expansion.
pH Check: Ensure the waste stream is not acidic (pH < 2) or basic (pH > 12.5) if mixing with general organic waste. Neutralize if necessary, though this compound itself is weakly acidic (phenol).
Logging: Record the estimated amount of 3-Ethyl-5-hydroxybenzaldehyde on the waste log sheet attached to the carboy.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment prevents environmental contamination and personnel exposure.
Figure 2: Step-by-step spill response workflow. Differentiate between dry powder spills and solution spills to minimize aerosol generation.
Spill Cleanup Steps:
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
Dry Spill (Powder):
Do NOT use a brush or broom vigorously, as this generates dust.
Cover the spill with wet paper towels to dampen the powder, then scoop up the material using a dustpan or stiff card.
Place all debris into a hazardous waste bag.
Wet Spill (Solution):
Surround the spill with absorbent pillows or vermiculite.
Once absorbed, sweep the solid mixture into a waste bag.
Decontamination: Wash the surface with a soap and water solution.[3] Phenolic residues can be stubborn; a second wash with 70% ethanol may be required for complete removal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21315697, 3-Ethyl-5-hydroxybenzaldehyde. Retrieved from [Link]
US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary & Hazard Profile
CAS No: 532966-64-6
Physical State: Solid (Powder/Crystalline)
Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), Specific Target Organ Toxicity - Respiratory Irritation (H335).
Handling 3-Ethyl-5-hydroxybenzaldehyde requires a defense-in-depth strategy.[1][2] While often categorized as a standard organic irritant, the aldehyde functional group presents specific reactivity concerns (oxidation to carboxylic acids) and potential sensitization risks. This guide moves beyond generic "lab safety" to provide a specific, operational protocol for researchers handling this compound in drug discovery and synthesis workflows.
Critical Operational Insight: Unlike simple benzaldehyde (which is a liquid and aggressively permeates nitrile), 3-Ethyl-5-hydroxybenzaldehyde is a solid. This changes the PPE dynamic significantly: the primary risk is particulate inhalation and contact dermatitis from dust, rather than rapid solvent permeation. However, once dissolved in organic solvents, the solvent dictates the glove chemistry.
Technical PPE Specifications
Respiratory Protection
Requirement: Particulate filtration is the priority during weighing and transfer.
Standard Operation (Weighing < 1g): Use a certified chemical fume hood. If weighing outside a hood (not recommended), an N95 filtering facepiece is the absolute minimum.
High-Volume/Dusty Operations: Use a P100 Half-Face Respirator .
Why: The "hydroxy" moiety increases polarity, making the dust adherent to mucous membranes. A P100 filter provides 99.97% efficiency against oily and non-oily particulates, preventing nasal and pharyngeal irritation that can lead to sensitization.
Dermal Protection (Glove Selection Logic)
The "Benzaldehyde Trap": Many safety databases list "Benzaldehyde" as incompatible with Nitrile gloves (breakthrough < 5 mins). However, this applies to the liquid parent compound. For solid 3-Ethyl-5-hydroxybenzaldehyde, the protocol differs based on the state of matter.
Operational State
Recommended Glove Material
Thickness
Rationale
Dry Solid (Weighing)
Nitrile (Disposable)
≥ 4 mil
Provides excellent tactile sensitivity and adequate protection against dry particulates.
In Solution (Alcohols)
Nitrile (Double Gloved)
≥ 5 mil (Total)
Alcohols (MeOH/EtOH) permeate nitrile slowly; double gloving allows time to change outer glove upon splash.
In Solution (DCM/THF)
Laminate (Silver Shield®)
Multi-layer
Chlorinated solvents and ethers permeate nitrile in seconds. The aldehyde solute travels with the solvent.
Eye & Face Protection
Mandatory:Chemical Splash Goggles (ANSI Z87.1+ or EN 166).
Contraindication: Do not rely on safety glasses with side shields. Fine aldehyde dusts can bypass side shields, reacting with ocular moisture to form acidic byproducts (oxidation to benzoic acid derivatives), causing severe stinging and potential corneal damage.
Operational Protocols & Workflows
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental context.
Figure 1: Decision tree for selecting glove material and respiratory protection based on the chemical's state and solvent carrier.[3]
Safe Weighing & Transfer Protocol
Static Control: Substituted benzaldehydes are often fine, electrostatic powders. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent powder scattering.
Tools: Use disposable plastic spatulas. Avoid metal spatulas if the compound is suspected to be wet or acidic, as iron trace contamination can catalyze oxidation.
Decontamination: Immediately wipe the balance area with a weak base solution (1% Sodium Bicarbonate) followed by water. This neutralizes any potential acidic oxidation products (3-ethyl-5-hydroxybenzoic acid) that may form on surfaces.
Emergency Spill Response
Scenario: 5g bottle dropped, powder dispersed on floor.
Evacuate & Ventilate: Clear the immediate area.[4] Allow dust to settle (2-3 minutes).
PPE Upgrade: Don double nitrile gloves , goggles , and an N95 respirator .
Containment: Do not dry sweep (generates dust). Cover the spill with wet paper towels (dampened with water) to immobilize the powder.
Cleanup: Scoop up the damp mass. Clean the surface with soap and water.[1][2][5][6][7][8]
Disposal: Place waste in a container labeled "Solid Organic Waste (Aldehyde)."
Waste Management & Disposal
Core Principle: Do not dispose of aldehydes down the drain. They are toxic to aquatic life and can disrupt microbial action in water treatment plants.
Waste Stream
Disposal Method
Notes
Solid Waste
High-Temperature Incineration
Pack in sealed polyethylene bags or wide-mouth jars. Label as "Irritant - Organic Solid".
Liquid Waste (Halogenated)
Fuel Blending / Incineration
If dissolved in DCM/Chloroform. Segregate from acidic waste to prevent polymerization.